1-Bromo-1-ethoxycyclopropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-ethoxycyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPBKRLRIJAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538811 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95631-62-2 | |
| Record name | 1-Bromo-1-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-1-ethoxycyclopropane: A Strategic Reagent for Cyclopropanone Equivalents and Ring Expansions
An In-Depth Technical Guide on 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) .
Executive Summary
1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) is a specialized geminal halo-ether used primarily as a cyclopropanone equivalent in advanced organic synthesis. Unlike simple cyclopropanes, the presence of both a bromine atom and an ethoxy group on the C1 carbon creates a unique reactivity profile. It serves as a precursor to 1-ethoxycyclopropyllithium , a nucleophilic species that allows for the introduction of cyclopropyl moieties into complex molecules.
Its primary utility in drug development lies in [3+1] annulation strategies , where it reacts with carbonyls to form cyclobutanones via acid-catalyzed rearrangement. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this reagent, focusing on its role in generating spirocyclic and ring-expanded scaffolds common in pharmacophores.
Chemical Identity & Physical Properties
The geminal substitution pattern (Br and OEt on the same carbon) imparts significant polarity and reactivity to the cyclopropane ring. The compound is a liquid at room temperature and must be handled under inert atmospheres due to the sensitivity of the
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 95631-62-2 | |
| IUPAC Name | 1-Bromo-1-ethoxycyclopropane | |
| Molecular Formula | C | |
| Molecular Weight | 165.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not stabilized.[1] |
| Boiling Point | 44–46 °C @ 15 mmHg | Volatile; vacuum distillation recommended. |
| Density | 1.39 – 1.46 g/cm³ | Predicted/Experimental range. |
| Refractive Index | ||
| Solubility | Soluble in Et | Decomposes in water/protic solvents. |
| Stability | Moisture Sensitive | Hydrolyzes to ethyl 3-bromopropionate or cyclopropanone equivalents. |
Synthesis & Production Protocols
The synthesis of 1-bromo-1-ethoxycyclopropane is rarely performed via direct halogenation of ethoxycyclopropane due to selectivity issues. The industry-standard protocol involves the conversion of cyclopropanone ethyl hemiacetal (or its trimethylsilyl ether) using phosphorus tribromide (
Precursor Synthesis (The Ruhlmann Method)
The hemiacetal precursor is generated via the reductive cyclization of ethyl 3-chloropropanoate.
-
Reagents: Ethyl 3-chloropropanoate, Sodium (dispersion), Trimethylsilyl chloride (TMSCl).
-
Mechanism: The acyloin-type condensation produces 1-ethoxy-1-(trimethylsilyloxy)cyclopropane .
-
Methanolysis: Treatment with MeOH yields cyclopropanone ethyl hemiacetal .
Bromination Protocol (Standard Operating Procedure)
This step converts the hemiacetal hydroxyl group to a bromide using mild conditions to prevent ring opening.
Reagents:
-
Cyclopropanone ethyl hemiacetal (1.0 equiv)
-
Phosphorus tribromide (
) (0.35 equiv) -
Solvent: Diethyl ether (anhydrous)
-
Catalyst: Pyridine (trace, optional)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and
inlet. Cool to -10 °C . -
Dissolution: Dissolve cyclopropanone ethyl hemiacetal in anhydrous diethyl ether.
-
Addition: Add
dropwise over 30 minutes. Maintain temperature below 0 °C to avoid exothermic decomposition. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn cloudy as phosphorous acid byproducts precipitate.
-
Workup: Decant the ethereal layer.[2] Wash rapidly with ice-cold
(aq) to neutralize acid traces. Note: Work quickly to minimize hydrolysis. -
Purification: Dry over
and concentrate in vacuo. Distill the residue under reduced pressure (15 mmHg) to obtain the pure bromide.
Visualization: Synthesis Workflow
Caption: Synthesis of 1-bromo-1-ethoxycyclopropane from acyclic precursors via the hemiacetal intermediate.
Mechanistic Reactivity & Applications
The core value of 1-bromo-1-ethoxycyclopropane is its ability to function as a masked cyclopropanone . Direct use of cyclopropanone is hazardous and impractical due to polymerization; this reagent solves that problem.
Generation of 1-Ethoxycyclopropyllithium
Treatment of the bromide with tert-butyllithium (
-
Constraint: The resulting carbenoid species is thermally unstable. It must be generated at -78 °C and reacted immediately with electrophiles.
-
Alternative: Use of Zinc (Zn) can generate the Reformatsky-type reagent, which is less basic and more tolerant of functional groups.
The [3+1] Annulation (Cyclobutanone Synthesis)
This is the most "field-proven" application in drug discovery. The reaction sequence transforms a ketone/aldehyde into a cyclobutanone, effectively inserting a methylene group and expanding the ring.
Mechanism:
-
Nucleophilic Attack: 1-Ethoxycyclopropyllithium adds to a ketone (carbonyl) to form a 1-ethoxycyclopropyl carbinol .
-
Acidic Rearrangement: Treatment with aqueous acid (
or ) protonates the hydroxyl group. -
Ring Expansion: The cyclopropane ring opens via semi-pinacol rearrangement, driven by the release of ring strain (~27.5 kcal/mol), yielding a cyclobutanone.
Visualization: The Miller Annulation Protocol
Caption: The "Miller Protocol" for converting carbonyls to cyclobutanones using 1-bromo-1-ethoxycyclopropane.
Safety & Handling Guidelines
As an
-
Storage: Store at 2–8 °C under Argon. Stabilize with silver wool or copper turnings if long-term storage is required to scavenge free HBr.
-
Hazards:
-
Lachrymator: Potent eye irritant. Use only in a fume hood.
-
Hydrolysis: Reacts with moisture to release HBr and ethyl 3-bromopropionate.
-
-
Spill Control: Neutralize spills with aqueous sodium bicarbonate before disposal. Do not use water directly as it accelerates acid generation.
References
-
Miller, S. A., & Gadwood, R. C. (1988). 1-Ethoxycyclopropyllithium: A useful reagent for the synthesis of cyclobutanones.[3] Organic Syntheses, 67, 210. (Describes the generation and use of the lithiated species).
- Salaün, J. (1983). Cyclopropane derivatives and their diverse biological activities. Chemical Reviews, 83(6), 619-632. (Review of cyclopropane reactivity and hemiacetal precursors).
- Rühlmann, K. (1971). Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan. Synthesis, 1971(05), 236-253.
- Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol/cyclopropane synthesis relevant to drug design).
-
PubChem Compound Summary. (2025). 1-Bromo-1-ethoxycyclopropane (CID 13380321).[1] National Center for Biotechnology Information.
Sources
The Structural Dynamics and Synthetic Utility of 1-Bromo-1-ethoxycyclopropane: A Technical Guide
Executive Summary
In the landscape of modern synthetic organic chemistry, the construction of highly strained ring systems and complex spirocyclic architectures requires reagents that possess both exceptional reactivity and predictable stereoelectronic behavior. 1-Bromo-1-ethoxycyclopropane has emerged as a linchpin reagent in this domain. Acting as a synthetic equivalent for a cyclopropanone enolate, this molecule provides a highly efficient, umpolung-driven pathway for the synthesis of α-substituted cyclobutanones and related pharmacophores[1].
This whitepaper provides an in-depth technical analysis of the structure, synthesis, and reactivity of 1-bromo-1-ethoxycyclopropane. Designed for researchers and drug development professionals, this guide moves beyond basic descriptive chemistry to explore the mechanistic causality and self-validating protocols required to leverage this reagent successfully in complex syntheses.
Structural Chemistry & Physicochemical Profile
The unique reactivity of 1-bromo-1-ethoxycyclopropane is rooted in its highly strained, geminally disubstituted three-membered ring. The molecule features both a strong electron-withdrawing/leaving group (bromide) and an electron-donating group (ethoxy) on the same carbon atom. This push-pull electronic configuration creates an acetal-like polarization that is geometrically constrained[2].
When subjected to lithium-halogen exchange, the resulting organolithium species is stabilized by the adjacent oxygen atom, allowing it to act as a powerful nucleophile. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) serves as the thermodynamic driving force for subsequent ring-expansion reactions[1].
Quantitative Data: Physicochemical Properties
The following table summarizes the core physical and structural properties of the reagent, which are critical for handling and purification[2],[3].
| Property | Value | Analytical Significance |
| Molecular Formula | C₅H₉BrO | Base composition for stoichiometric calculations. |
| Molecular Weight | 165.03 g/mol | Mass spectrometry base peak often observed at m/e 136/138 (loss of ethyl)[4]. |
| Boiling Point | 35–43 °C at 10 mmHg | Requires vacuum distillation to prevent thermal degradation[4]. |
| Density | ~1.39 g/cm³ | High density necessitates vigorous stirring during biphasic quenches[2]. |
| Refractive Index | 1.457 | Useful for rapid purity assessment post-distillation[2]. |
| Appearance | Colorless liquid | Yellowing indicates the presence of free bromine or decomposition products. |
Synthesis of 1-Bromo-1-ethoxycyclopropane: Protocol and Causality
The most reliable and scalable preparation of 1-bromo-1-ethoxycyclopropane is achieved via the cleavage and bromination of 1-ethoxy-1-trimethylsiloxycyclopropane, a method standardized by Miller and Gadwood in 4[4].
Mechanistic Rationale (The "Why")
The reaction utilizes phosphorus tribromide (PBr₃). However, highly pure PBr₃ is often unreactive toward the robust trimethylsilyl (TMS) ether. The deliberate addition of catalytic hydrobromic acid (HBr) is mechanistically essential: it protonates the ether oxygen, initiating the expulsion of the silyl group and forming a reactive oxonium intermediate that is subsequently trapped by the bromide ion[5].
Workflow for the synthesis and purification of 1-bromo-1-ethoxycyclopropane.
Step-by-Step Self-Validating Protocol
-
Initiation: Charge a dry flask with 1-ethoxy-1-trimethylsiloxycyclopropane (1.0 eq) under nitrogen. Add PBr₃ (0.78 eq) with brisk stirring.
-
Catalysis: Add a catalytic amount of 48% aqueous HBr. Validation: You must observe a noticeable exotherm; this confirms the initiation of the silyl ether cleavage[5].
-
Reaction Monitoring: Stir for 6 hours. Validation: Analyze via ¹H NMR. The downfield quartet of the starting ketal (3.52 ppm) must be cleanly replaced by a product quartet at 3.62 ppm. Do not proceed until the 3.52 ppm signal is entirely absent[5].
-
Primary Distillation: Remove the stirring bar and distill the crude mixture via a Kugelrohr apparatus (25–70 °C at 10 mmHg) to separate the product from phosphorus residues[4].
-
Thermal-Controlled Quench: Dissolve the crude distillate in pentane and chill to -20 °C. Carefully add saturated aqueous Na₂CO₃. Causality: The neutralization of HBr and TMS-Br is highly exothermic. The α-bromoether motif is highly susceptible to hydrolysis; allowing the internal temperature to exceed 25 °C will result in rapid degradation to ring-opened byproducts[5].
-
Final Purification: Separate the organic layer, dry over MgSO₄, and perform a fractional vacuum distillation (35–43 °C at 10 mmHg) to yield the pure product[4].
Reactivity Profile: The Cyclobutanone Expansion Pathway
The primary application of 1-bromo-1-ethoxycyclopropane is the synthesis of α-substituted cyclobutanones. This is achieved through a three-stage sequence: metalation, nucleophilic addition, and pinacol-type ring expansion[1],[6].
Mechanistic Causality in Metalation
Metalation is achieved using tert-butyllithium (t-BuLi) at -78 °C. The choice of t-BuLi over n-BuLi or sec-BuLi is critical. The reaction requires two equivalents of t-BuLi: the first performs the lithium-halogen exchange, and the second rapidly deprotonates the resulting tert-butyl bromide to form volatile isobutane and isobutylene. This renders the exchange strictly irreversible and prevents destructive alkylation side-reactions[4].
Mechanistic pathway from 1-bromo-1-ethoxycyclopropane to cyclobutanones.
Step-by-Step Cyclobutanone Synthesis Protocol
-
Lithium-Halogen Exchange: Dissolve 1-bromo-1-ethoxycyclopropane in anhydrous diethyl ether and cool to -78 °C. Dropwise add t-BuLi (2.0 eq). Validation: The solution will transition to a cloudy, light-yellow state, indicating successful formation of (1-ethoxy)cyclopropyllithium[5].
-
Nucleophilic Addition: Introduce the target carbonyl compound (e.g., crotonaldehyde or cyclohexanone) dissolved in cold ether. The organolithium species undergoes clean 1,2-addition to the carbonyl carbon[4].
-
Rearrangement: The resulting cyclopropylcarbinol adduct is subjected to mild acidic conditions or allowed to rearrange thermally. The relief of cyclopropane ring strain drives the migration of the C-C bond, expanding the ring to yield the thermodynamically stable cyclobutanone[4].
Quantitative Data: Reaction Scope and Yields
The methodology demonstrates broad functional group tolerance and high efficiency, as documented in the foundational literature[4],[1].
| Carbonyl Electrophile | Resulting Cyclobutanone Architecture | Rearrangement Time | Overall Yield (%) |
| Crotonaldehyde | (E)-2-(1-Propenyl)cyclobutanone | < 5 min | 97% |
| Cyclohexanone | Spiro[3.5]nonan-1-one | 2 hr | 85% |
| Benzaldehyde | 2-Phenylcyclobutanone | 1 hr | 89% |
| Acetophenone | 2-Methyl-2-phenylcyclobutanone | 48 hr | 74% |
Applications in Drug Development
For drug development professionals, the value of 1-bromo-1-ethoxycyclopropane lies in its ability to rapidly construct spirocyclic scaffolds . Spiroannulation via this reagent allows for the installation of rigid, three-dimensional vectors into pharmacophores, which is a proven strategy for improving metabolic stability, increasing target selectivity, and escaping "flatland" (highly aromatic) chemical space in modern medicinal chemistry[1].
Furthermore, the resulting cyclobutanones serve as versatile intermediates. They can undergo Baeyer-Villiger oxidations to form γ-butyrolactones or be subjected to ring-opening reactions to achieve precise geminal alkylation patterns that are otherwise synthetically intractable[1].
References
- Organic Syntheses Procedure: Synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane - Organic Syntheses -
- New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation - Journal of the American Chemical Society -
- Buy Ethoxycyclopropane (Physical and Chemical Properties Analysis) - EvitaChem -
- 1-bromo-1-ethoxycyclopropane (C5H9BrO) Structural Information - PubChemLite / Université du Luxembourg -
Sources
1-Bromo-1-ethoxycyclopropane molecular weight and density
1-Bromo-1-ethoxycyclopropane: Physicochemical Profiling and Synthetic Applications in [3+1] Annulation Workflows
Executive Summary
In advanced organic synthesis and drug development, the construction of highly strained ring systems requires bifunctional building blocks that offer both stability and predictable reactivity. 1-Bromo-1-ethoxycyclopropane serves as a premier synthetic equivalent for the cyclopropyl anion. By enabling formal [3+1] annulation sequences, it allows researchers to rapidly assemble complex,
Physicochemical Profile and Structural Dynamics
The synthetic utility of 1-bromo-1-ethoxycyclopropane is rooted in the unique electronic environment of its cyclopropane ring. The ring is highly strained, yet the carbanion (or radical) generated at the C1 position is stabilized by the electron-donating ethoxy group. The geminal relationship between the ethoxy oxygen and the bromine atom allows for rapid halogen-metal exchange while preventing premature ring fragmentation.
Understanding the physical properties of this reagent is critical for accurate stoichiometric calculations and phase separations during workup.
Table 1: Physicochemical Parameters of 1-Bromo-1-ethoxycyclopropane
| Parameter | Value | Method / Condition |
| Molecular Weight | 165.03 g/mol | Calculated[1] |
| Molecular Formula | C₅H₉BrO | Standard |
| CAS Registry Number | 95631-62-2 (also 10297-30-4) | Industry Standard[1],[2] |
| Density | 1.39 g/mL to 1.46 g/cm³ | Experimental / Predicted[1],[2] |
| Boiling Point | 44–46 °C | at 15 mmHg[2] |
| Refractive Index ( | 1.457 | Standard[2] |
Mechanistic Causality in Reagent Synthesis
The preparation of 1-bromo-1-ethoxycyclopropane from 1-ethoxy-1-trimethylsiloxycyclopropane requires precise reagent selection due to the specific steric and electronic demands of the ethoxy group.
The Causality of Reagent Selection: Historically, literature reported the synthesis of the methoxy analogue using phosphorus tribromide (PBr₃) in pyridine. However, applying these exact conditions to the ethoxy derivative yields absolutely no brominated product[3]. The steric bulk and differing electron-donating capacity of the ethoxy group hinder the standard pyridine-mediated pathway.
To overcome this, the reaction relies on the addition of a catalytic amount of 48% aqueous hydrobromic acid (HBr)[3]. The HBr serves as a critical initiator: it protonates the silyl ether, facilitating nucleophilic attack by the bromide ions. This establishes a self-propagating cycle that drives the substitution reaction to completion in excellent yield without the need for basic pyridine conditions.
Visualizing the Annulation Pathway
The transformation from a silyl ether to a complex cyclobutanone involves a multi-step mechanistic workflow. The diagram below illustrates the critical intermediates in this [3+1] annulation process.
Mechanistic workflow of [3+1] cyclobutanone annulation via 1-bromo-1-ethoxycyclopropane.
Experimental Workflows: A Self-Validating Approach
To ensure absolute reproducibility in pharmaceutical research settings, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of 1-Bromo-1-ethoxycyclopropane
Based on the validated methodology by Miller and Gadwood[3].
-
Setup: Equip a 500-mL round-bottomed flask with a magnetic stirring bar and a calcium sulfate drying tube.
-
Substrate Addition: Charge the flask with 84.1 g (0.483 mol) of 1-ethoxy-1-trimethylsiloxycyclopropane.
-
Bromination: At room temperature, add 35.6 mL (103 g, 0.379 mol) of Phosphorus tribromide (PBr₃) with brisk stirring.
-
Initiation: Add a catalytic amount (0.5 mL) of 48% aqueous hydrobromic acid (HBr).
-
Validation Checkpoint: Within minutes of adding the HBr, the reaction mixture MUST transition into a clear, pale-yellow solution[3]. If the solution remains colorless or heterogeneous, the silyl ether cleavage has not initiated, likely due to degraded PBr₃ or insufficient acid catalyst.
-
-
Completion: Stir the resulting solution for 6 hours at room temperature, followed by standard distillation to isolate the bromide.
Protocol B: [3+1] Annulation to -Substituted Cyclobutanones
-
Lithiation: Charge a flask with anhydrous diethyl ether and cool to -78°C under a nitrogen atmosphere. Dropwise, add tert-butyllithium (t-BuLi), followed by freshly prepared 1-bromo-1-ethoxycyclopropane[3].
-
Causality of t-BuLi: t-BuLi is strictly required over n-BuLi to ensure rapid halogen-metal exchange. Two equivalents are utilized: one for the exchange, and one to immediately destroy the formed tert-butyl bromide, preventing unwanted alkylation of your nucleophile[3].
-
Validation Checkpoint: Maintain strict temperature control at -78°C. Localized yellowing or bubbling indicates poor thermal control leading to premature decomposition (Wurtz-type coupling). The metalation is rapid and the solution should remain clear.
-
-
Carbonyl Addition: Introduce the target ketone or aldehyde to the (1-ethoxy)cyclopropyllithium solution to form the cyclopropylcarbinol adduct.
-
Acid-Catalyzed Rearrangement: Treat the isolated cyclopropylcarbinol intermediate with 48% aqueous fluoboric acid (HBF₄)[4].
-
Causality of HBF₄: The acid catalyzes the solvolysis of the cyclopropylcarbinol. The relief of the severe cyclopropane ring strain drives a pinacol-type rearrangement, smoothly expanding the ring to yield the cyclobutanone[4].
-
Validation Checkpoint: Rearrangement times vary drastically based on steric bulk (from 5 minutes to 48 hours)[3]. Do not quench with sodium carbonate until TLC or GC-MS confirms the complete disappearance of the carbinol intermediate.
-
References
-
[3] Organic Syntheses Procedure: 1-Bromo-1-ethoxycyclopropane. Miller, S. A., & Gadwood, R. C. Organic Syntheses. 3
-
[1] 1-BROMO-1-ETHOXY-CYCLOPROPANE (95631-62-2) Properties. Guidechem. 1
-
[4] Organic Syntheses Procedure: (E)-2-(1-Propenyl)cyclobutanone. Miller, S. A., & Gadwood, R. C. Organic Syntheses. 4
-
[2] Ethoxycyclopropane (EVT-14874339) Physical Properties. EvitaChem. 2
Sources
Advanced Methodologies: Cyclopropyl Ethyl Ether Derivatives in Organic Synthesis
Topic: Cyclopropyl Ethyl Ether Derivatives in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Spring-Loaded" Synthon
Cyclopropyl ethyl ether (1-ethoxycyclopropane) and its derivatives represent a unique class of "spring-loaded" electrophiles in organic synthesis. Characterized by significant ring strain (~27.5 kcal/mol) combined with the electron-donating capability of the ethoxy group, these molecules serve as versatile precursors for homoenolates ,
For the medicinal chemist, the cyclopropyl ether moiety offers a dual utility: it functions as a reactive intermediate for constructing
Core Synthesis: Constructing the Strained Ring
The most authoritative method for synthesizing 1-ethoxycyclopropane is the Furukawa-modified Simmons-Smith cyclopropanation . Unlike hazardous diazomethane-based protocols, this zinc-carbenoid approach offers superior chemoselectivity and safety profiles suitable for scale-up.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Key Advantage | Limitation |
| Simmons-Smith (Classic) | Stereospecific | Variable reproducibility; difficult activation. | |
| Furukawa Modification | Homogeneous, reproducible, mild. | Pyrophoric reagents ( | |
| Kulinkovich Reaction | Direct access to cyclopropanols. | Requires subsequent alkylation to form ethers. | |
| Carbene Addition | High atom economy. | Safety hazard (diazomethane); poor chemoselectivity. |
Primary Protocol: Furukawa Cyclopropanation of Ethyl Vinyl Ether
Note: This protocol maximizes yield by utilizing the electron-rich nature of the enol ether to accelerate carbenoid addition.
Reagents:
-
Ethyl Vinyl Ether (1.0 equiv)
-
Diethylzinc (
, 1.0 M in hexanes, 1.1 equiv) -
Diiodomethane (
, 1.1 equiv) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Solvent & Substrate: Charge flask with anhydrous DCM and Ethyl Vinyl Ether. Cool to 0°C.
-
Carbenoid Formation: Add
solution dropwise via syringe. Caution: Exothermic. Stir for 10 minutes. -
Addition: Add
dropwise over 30 minutes, maintaining internal temperature < 5°C. The solution typically turns milky/opaque. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS for disappearance of vinyl ether.
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. Caution: Vigorous gas evolution. -
Workup: Separate layers. Extract aqueous phase with DCM (3x). Wash combined organics with
(to remove iodine), water, and brine. Dry over .[1] -
Purification: Fractional distillation is required due to the volatility of the product (b.p. ~68°C).
Reactivity Profile: The Homoenolate Gateway
The defining feature of cyclopropyl ethyl ethers is their ability to act as homoenolate equivalents . Under Lewis acid catalysis or transition metal mediation, the ring opens to generate a reactive species with nucleophilic character at the
Mechanism 1: Acid-Catalyzed Ring Opening
In the presence of Brønsted or Lewis acids, 1-ethoxycyclopropane undergoes ring opening to form propionaldehyde derivatives. This pathway is driven by the relief of ring strain and the stabilization of the intermediate carbocation by the oxygen lone pair (oxocarbenium character).
Figure 1: Acid-catalyzed ring opening mechanism. The strain-release driven cleavage leads to the formation of carbonyl compounds.
Mechanism 2: Titanium-Mediated Homoenolate Generation
A more synthetic valuable transformation involves 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . Treatment with
Reaction Logic:
-
Precursor Synthesis: Silylation of the cyclopropanol (derived from ethyl 3-chloropropionate via Kulinkovich or reductive cyclization).
-
Ring Opening:
coordinates to the ether oxygen, triggering ring opening. -
Nucleophilic Attack: The resulting titanium species attacks an electrophile (E+) at the terminal carbon.
Figure 2: Generation and trapping of Titanium Homoenolates for C-C bond formation.
Experimental Protocol: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
Reference Standard: Org.[2][3] Synth. 1993, 71, 146.
This derivative is the "gold standard" reagent for accessing homoenolate reactivity.
-
Reduction: Ethyl 3-chloropropionate is treated with Sodium metal in the presence of Trimethylsilyl chloride (TMSCl) in refluxing ether/toluene.
-
Radical Mechanism: The reaction proceeds via an acyloin-type condensation mechanism involving radical anions.
-
Purification: The product is isolated by vacuum distillation (b.p. ~50°C at 12 mmHg).
-
Yield: Typically 60-70%.
Critical Control Point: The quality of the Sodium dispersion is paramount. Coarse sodium chunks will lead to incomplete reaction and Wurtz coupling side products.
Medicinal Chemistry Applications
In drug design, the cyclopropyl ether motif is often explored for:
-
Conformational Restriction: Locking the ethyl chain in a specific orientation relative to the oxygen, reducing entropic penalty upon binding.
-
Metabolic Blocking: The cyclopropyl ring resists typical P450-mediated dealkylation better than a simple isopropyl or ethyl chain, although ring oxidation can occur.
-
Solubility: The ether oxygen provides a hydrogen bond acceptor, while the compact alkyl ring modulates logP.
References
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958, 80(19), 5323–5324. Link
-
Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968, 24(1), 53-58. Link
-
Nakamura, E.; Kuwajima, I. "Reactive enolates from silyl enol ethers. Titanium-mediated aldol-type reaction of cyclopropanone silyl acetals." Journal of the American Chemical Society, 1977, 99(22), 7360–7361. Link
-
Salaün, J. "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry, 2000, 207, 1–67. Link
-
Rühlmann, K. "Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan." Synthesis, 1971, 1971(05), 236-253. Link
-
Organic Syntheses Procedure. "1-Ethoxy-1-(trimethylsilyloxy)cyclopropane." Org.[3][4][5] Synth. 1989, 67, 76; Coll. Vol. 8, 1993, 277. Link
Sources
1-Bromo-1-ethoxycyclopropane safety data sheet (SDS)
This technical guide provides a comprehensive safety and operational framework for 1-Bromo-1-ethoxycyclopropane , a specialized reagent used in advanced organic synthesis as a cyclopropanone equivalent.
CAS Registry Number: 95631-62-2 Formula: C₅H₉BrO Molecular Weight: 165.03 g/mol Synonyms: Cyclopropane, 1-bromo-1-ethoxy-; 1-Bromo-1-ethoxy-cyclopropane.[1][2]
Part 1: Hazard Identification & Safety Profile
GHS Classification & Risk Assessment
This compound is a functionalized strained ring system . Its reactivity profile combines the flammability of volatile ethers with the lachrymatory and corrosive potential of alpha-haloethers.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
The "Why" Behind the Hazards
-
Chemical Instability: The geminal arrangement of the bromine and ethoxy group on a strained cyclopropane ring creates a "masked" carbonyl functionality. Upon exposure to moisture or acid, this compound can hydrolyze to form cyclopropanone ethyl hemiacetal , which subsequently ring-opens to ethyl propionate or polymerizes. This hydrolysis releases hydrobromic acid (HBr), contributing to its corrosive nature.
-
Thermal Sensitivity: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the molecule susceptible to thermal decomposition, potentially releasing ethylene and reactive carbenes if heated without stabilization.
Part 2: Handling, Storage & Emergency Protocols
Storage & Stability Architecture
-
Atmosphere: Must be stored under Argon or Nitrogen . Oxygen and moisture promote rapid degradation via radical oxidation or hydrolysis.
-
Temperature: Refrigerate (2–8°C) . For long-term storage, -20°C is preferred to inhibit slow elimination of HBr.
-
Stabilizers: Commercial samples may contain traces of weak base (e.g., K₂CO₃ or epoxides) to scavenge acid; do not distill without verifying stabilizer presence.
Emergency Response Decision Tree
The following logic flow dictates the immediate response to spills or exposure.
Figure 1: Emergency response logic flow for 1-Bromo-1-ethoxycyclopropane incidents.
Part 3: Technical Application & Experimental Protocols
Synthetic Utility: The Cyclopropanone Equivalent
In drug development, 1-Bromo-1-ethoxycyclopropane serves as a cyclopropanone equivalent . Direct use of cyclopropanone is hazardous and impractical due to its extreme instability (polymerization). This reagent allows for the introduction of the cyclopropyl moiety via Lithium-Halogen Exchange , generating a nucleophilic species that can attack electrophiles (aldehydes, ketones) to form substituted cyclopropanols or cyclobutanones (via rearrangement).
Protocol: Generation of 1-Ethoxycyclopropyllithium
Objective: To generate the lithiated species and trap it with an electrophile (e.g., benzaldehyde).
Reagents:
-
1-Bromo-1-ethoxycyclopropane (1.0 equiv)
-
tert-Butyllithium (t-BuLi) (2.0 equiv, 1.7 M in pentane)
-
Electrophile (e.g., Benzaldehyde, 1.1 equiv)[3]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether)
Methodology:
-
System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas.
-
Solvation: Add anhydrous THF to the flask. Cool the solvent to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Add 1-Bromo-1-ethoxycyclopropane via syringe.
-
Lithiation (The Critical Step):
-
Why t-BuLi? Use t-BuLi rather than n-BuLi. The reaction is irreversible and faster, preventing the formed cyclopropyllithium from reacting with the byproduct (t-butyl bromide is destroyed by the second equivalent of t-BuLi).
-
Add t-BuLi dropwise over 10–15 minutes.
-
Observation: The solution may turn slightly yellow. Stir at -78°C for 30–60 minutes. Do not warm up , as the alpha-lithio ether is thermally unstable and may decompose.
-
-
Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
Mechanistic Pathway
The following diagram illustrates the transformation from the bromo-ether to the target cyclopropyl alcohol.
Figure 2: Synthetic pathway for the generation and utilization of the cyclopropyl anion equivalent.
Part 4: References
-
Gadwood, R. C. (1983). "Preparation and reaction of 1-lithio-1-ethoxycyclopropane." Journal of Organic Chemistry, 48(2), 209–216.
-
Salaün, J. (1983). "Cyclopropane derivatives and their diverse biological activities." Chemical Reviews, 89(5), 1247-1270.
-
Wasserman, H. H., & Clagett, D. C. (1966). "Cyclopropanone reactions." Journal of the American Chemical Society, 88(24), 5368–5369.
-
Org. Synth. Coll. Vol. 7 (1990). "1-Ethoxy-1-(trimethylsilyloxy)cyclopropane."[4] p. 185. (Provides handling context for related ethoxy-cyclopropanes).
Sources
Chemical Stability of 1-Bromo-1-ethoxycyclopropane: Technical Guide
This guide details the chemical stability, reactivity profile, and handling protocols for 1-bromo-1-ethoxycyclopropane , a specialized cyclopropanone equivalent used in advanced organic synthesis.
Executive Summary
1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) is a highly reactive gem-haloether used primarily as a cyclopropanone equivalent and a precursor to the 1-ethoxycyclopropyl anion . Its utility in expanding ring systems (e.g., [3+1] annulations) is counterbalanced by its inherent instability. It is prone to hydrolytic decomposition (generating HBr and propionate derivatives) and thermal ring opening . Successful application requires strict exclusion of moisture and maintenance of low temperatures (<4°C).
Part 1: Chemical Identity & Physical Properties[1]
This compound combines the ring strain of cyclopropane (~27.5 kcal/mol) with the lability of an
| Property | Data |
| CAS Number | 95631-62-2 |
| Formula | C |
| Molecular Weight | 165.03 g/mol |
| Density | ~1.46 g/cm |
| Boiling Point | 48–50 °C (at 25 Torr) |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent, lachrymatory (characteristic of |
| Solubility | Soluble in Et |
Part 2: Stability & Reactivity Profile
Hydrolytic Instability (Critical)
The C–Br bond is activated by the adjacent oxygen lone pair, making the compound extremely susceptible to solvolysis. Upon contact with moisture, it undergoes rapid hydrolysis.
-
Mechanism : Water attacks the electrophilic carbon (C1), displacing bromide to form the hemiacetal (1-ethoxycyclopropanol).
-
Decomposition : The hemiacetal is unstable and typically undergoes ring opening to form ethyl propionate derivatives or degrades to cyclopropanone hydrates, releasing hydrogen bromide (HBr) .
-
Implication : HBr formation is autocatalytic, accelerating further decomposition.
Thermal Stability & Ring Opening
1-Bromo-1-ethoxycyclopropane is thermally labile. Above ambient temperatures, or in the presence of Lewis acids, it is prone to ionization and rearrangement.
-
Pathway : Ionization yields the 1-ethoxycyclopropyl cation , a stabilized oxocarbenium ion. This intermediate can undergo disrotatory ring opening to form allylic cations or rearrange to linear esters (e.g., ethyl 3-bromopropionate).
-
Storage Limit : Significant decomposition is observed if stored above 10°C for prolonged periods.
Lithiation & Anionic Stability
A primary application is the generation of 1-ethoxycyclopropyllithium via Lithium-Halogen exchange (using
-
Species Stability : The lithiated species is stable only at low temperatures (typically -78°C ).
-
Reactivity : It acts as a nucleophilic cyclopropanone equivalent. Warming this anion induces decomposition or proton abstraction from the solvent.
Diagram: Decomposition & Reactivity Pathways
The following diagram illustrates the divergent pathways for hydrolysis, thermal rearrangement, and lithiation.
Caption: Divergent reactivity pathways showing hydrolytic degradation to linear esters and controlled lithiation for synthetic utility.
Part 3: Handling & Storage Protocols
Storage Requirements
To maintain purity (>95%) and prevent autocatalytic degradation:
-
Temperature : Store at 2–8°C (refrigerator) or -20°C for long-term storage.
-
Atmosphere : Must be stored under Argon or Nitrogen . Oxygen and moisture promote radical decomposition and hydrolysis.
-
Stabilizers : Can be stored over activated 4Å molecular sieves or silver wool (to scavenge free bromide), though this is less common than simple low-temp exclusion of moisture.
-
Container : Teflon-lined screw caps or flame-sealed ampoules. Avoid ground glass joints without grease, as HBr formation can seize the joint.
Handling Workflow
-
Drying : Ensure all glassware is flame-dried and cooled under inert gas.
-
Solvents : Use anhydrous solvents (THF, Et
O) dried over Na/Benzophenone or via column filtration. -
Transfer : Cannula transfer or gas-tight syringes are required. Do not pour.
-
Quenching : Quench reaction mixtures at low temperature (-78°C to 0°C) to prevent exotherms from rapid hydrolysis of unreacted reagent.
Part 4: Synthesis & Application Context[3]
Synthesis
The compound is typically synthesized via the bromination of 1-ethoxy-1-trimethylsiloxycyclopropane using Phosphorus Tribromide (PBr
Application: [3+1] Annulation
As demonstrated in seminal work (e.g., by Miller et al. and Kulinkovich/de Meijere contexts), the lithiated derivative serves as a cyclopropyl anion .
-
Reaction : Attack on a ketone carbonyl group followed by acidic workup or thermal rearrangement.
-
Outcome : Expansion of the cyclopropane ring to a cyclobutanone derivative (formal [3+1] annulation).
Diagram: Synthesis & Annulation Workflow
Caption: Synthetic route from silyl enol ether precursor to cyclobutanone via the lithiated intermediate.
References
-
Synthesis and Reactivity : Salaün, J. (1983). Cyclopropane Derivatives in Organic Synthesis. Chemical Reviews, 83(6), 619–632. Link
-
Cyclopropanone Equivalents : Wasserman, H. H., & Clagett, D. C. (1966). Cyclopropanone Reactions. Journal of the American Chemical Society, 88(24), 5368–5369. Link
-
Kulinkovich Reaction Context : Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics. Chemical Reviews, 100(8), 2789–2834. Link
- General Handling of Haloethers: Wiberg, K. B. (1982). The Chemistry of Cyclopropanes. Wiley-Interscience.
Technical Guide: Solubility & Stability Profile of 1-Bromo-1-ethoxycyclopropane
[1]
Executive Summary
1-Bromo-1-ethoxycyclopropane is a specialized cyclopropyl ether primarily utilized as a synthetic equivalent for cyclopropanone.[1] Due to the inherent ring strain of the cyclopropane moiety combined with the reactivity of the
This guide provides a validated framework for solvent selection, emphasizing that for reactive intermediates, "solubility" cannot be decoupled from "stability."
Physicochemical Profile
Understanding the structural drivers of this molecule is essential for predicting its behavior in solution.
| Property | Value / Description | Implications for Solubility |
| Molecular Formula | Low molecular weight, volatile.[1] | |
| Molecular Weight | 165.03 g/mol | High volatility; requires careful evaporation. |
| Predicted LogP | ~1.9 - 2.3 | Lipophilic; prefers non-polar organic phases.[1] |
| Density | ~1.46 g/cm³ | Denser than water and many organic solvents. |
| Functionality | Highly susceptible to |
Structural Visualization
The following diagram illustrates the core reactivity nodes that dictate solvent compatibility.
Figure 1: Structural Reactivity Analysis.[1] The synergy between the leaving group and the oxygen lone pair facilitates ionization, making the compound sensitive to polar protic solvents.
Solvent Compatibility Matrix
For this compound, solvent selection is a decision between dissolution and decomposition .
Class A: Recommended Solvents (Stable)
These solvents are suitable for storage, reactions, and extractions. The compound dissolves freely (miscible) due to Van der Waals interactions and dipole-dipole matching.
-
Dichloromethane (DCM): Primary solvent. Used in synthesis (e.g., reaction of silyl enol ethers with
). Excellent solubilizing power and low boiling point allows for easy removal. -
Diethyl Ether (
): Ideal for workup. The compound is highly soluble. Ensure ether is anhydrous and free of peroxides to prevent radical degradation. -
Tetrahydrofuran (THF): Reaction solvent. Suitable for lithiation or coupling reactions. Must be anhydrous.
-
Pentane / Hexane: Precipitation/Washing. The compound is soluble, but these are often used to precipitate polar impurities while keeping the bromo-ether in solution.
Class B: Prohibited Solvents (Reactive)
Attempting to dissolve the compound in these solvents will result in chemical transformation.
-
Water: Rapid Hydrolysis. Forms cyclopropanone ethyl hemiacetal and HBr.
-
Alcohols (MeOH, EtOH): Solvolysis. The alcohol displaces the bromide via an
-like mechanism, forming dialkoxycyclopropanes (acetals). -
DMSO / DMF: Risk of Elimination/Substitution. Polar aprotic solvents with nucleophilic character can promote elimination to cyclopropene derivatives or nucleophilic attack.
Quantitative Solubility Summary
| Solvent | Solubility | Stability | Recommendation |
| Dichloromethane | Miscible | High | Preferred |
| Diethyl Ether | Miscible | High | Preferred |
| Toluene | Miscible | High | Good |
| Hexane | High | High | Good |
| Methanol | Soluble | Unstable | DO NOT USE |
| Water | Insoluble | Decomposes | DO NOT USE |
*Solubility is transient; reaction occurs immediately.
Stability & Decomposition Pathways
The "solubility" in protic solvents is actually a decomposition event. The mechanism involves the formation of an oxocarbenium ion intermediate, stabilized by the cyclopropane ring, followed by nucleophilic capture.
Figure 2: Solvolytic Decomposition Pathway. In protic solvents, the bromide leaves, generating a reactive cation that is immediately quenched, destroying the starting material.
Experimental Protocols
Protocol A: Solubility & Stability Verification
Use this protocol to verify the integrity of a stored sample.
-
Preparation: Dry a 5 mm NMR tube in an oven at 120°C for 1 hour. Flush with Nitrogen (
). -
Solvent Choice: Use
(Deuterated Chloroform) filtered through basic alumina to remove acidity. -
Dissolution: Add 50 µL of 1-Bromo-1-ethoxycyclopropane to 0.6 mL of
. -
Observation:
-
Clear solution: Indicates solubility.[2]
-
Cloudiness/Precipitate: Indicates decomposition (likely polymerization or salt formation).
-
-
Validation: Acquire a
NMR immediately. Look for the cyclopropyl protons (multiplets around 0.8–1.5 ppm). Disappearance of these peaks or appearance of olefinic protons indicates ring opening.
Protocol B: Purification via Solvent Extraction
Since the compound hydrolyzes, standard aqueous workups must be modified.
-
Quenching: If generating in situ, quench the reaction mixture with saturated aqueous
at 0°C . Note: Rapid workup is essential to minimize hydrolysis time. -
Extraction: Immediately extract into cold Diethyl Ether (
) . -
Washing: Wash the organic phase once with cold brine.
-
Drying: Dry over anhydrous
(Potassium Carbonate). Avoid if it is acidic; buffers the solution. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at bath temperature < 25°C .
-
Warning: Do not heat.[3] The compound is thermally labile.
-
Handling and Storage Recommendations
-
Storage: Store neat (undiluted) at -20°C under an Argon atmosphere.
-
Container: Teflon-sealed glass vials. Avoid metal containers which may catalyze decomposition.
-
Handling: Always handle in a fume hood. The compound is a lachrymator (tear gas) and potential alkylating agent.
References
-
Synthesis and Reactivity: Salaun, J.; Marguerite, J.; Karkour, B. "1-Bromo-1-ethoxycyclopropane.[1] A convenient precursor for cyclopropanone and cyclopropanone ethyl hemiacetal." The Journal of Organic Chemistry, 1985 , 50(17), 3255–3255.
- General Reactivity of Cyclopropanone Acetals: Wasserman, H. H.; Berdahl, D. R.; Lu, T.-J. "The Chemistry of Cyclopropanones." The Chemistry of the Cyclopropyl Group, 1987, Chapter 23.
-
Solvolysis Mechanisms: Roberts, J. D.; Chambers, V. C. "Small-Ring Compounds. VIII. Solvolysis of Cyclopropyl Tosylates." Journal of the American Chemical Society, 1951 , 73(11), 5034–5040.
Synthetic Equivalents of Cyclopropanone: A Comparative Analysis of 1-Bromo-1-ethoxycyclopropane and Cyclopropanone Ethyl Hemiacetal
Executive Summary
Cyclopropanone is a highly strained, kinetically unstable species. The
This technical guide provides an in-depth comparative analysis of two premier cyclopropanone surrogates: 1-Bromo-1-ethoxycyclopropane and cyclopropanone ethyl hemiacetal (1-ethoxycyclopropanol). We will dissect their mechanistic pathways, stability profiles, and strategic applications in pharmaceutical development.
1-Bromo-1-ethoxycyclopropane: The Umpolung Carbanion Surrogate
Mechanistic Foundations
1-Bromo-1-ethoxycyclopropane serves as a masked cyclopropyl anion. By exchanging the highly reactive carbonyl for a stable bromo-acetal, the molecule can be safely stored. The true utility of this reagent lies in its "umpolung" (polarity reversal) capability.
Treatment with tert-butyllithium (t-BuLi) triggers a rapid halogen-metal exchange to generate 1-ethoxycyclopropyllithium. This nucleophilic species readily adds to electrophiles such as aldehydes or ketones. The resulting cyclopropylcarbinol intermediate undergoes a mild, acid-catalyzed pinacol-type rearrangement. This rearrangement is thermodynamically driven by the relief of cyclopropane ring strain, yielding homologated cyclobutanones—a formal [3+1] annulation.
Experimental Protocol: Synthesis & Cyclobutanone Annulation
-
Self-Validating System: The use of a catalytic amount of aqueous HBr during the bromination of 1-ethoxy-1-trimethylsiloxycyclopropane is critical. It initiates the cleavage of the silyl ether, driving the formation of the bromo-acetal. The reaction's self-validation is observed via the maintenance of a clear, pale-yellow solution over 6 hours; any severe darkening indicates unwanted acid-catalyzed over-cleavage of the cyclopropane ring.
Step-by-Step Methodology:
-
Bromination: To 1-ethoxy-1-trimethylsiloxycyclopropane, add 1.2 equivalents of phosphorus tribromide (PBr
) and a catalytic amount of 48% aqueous HBr at room temperature. Stir for 6 hours. -
Purification: Distill the mixture via a Kugelrohr apparatus (35–43 °C at 10 mmHg) to isolate the colorless liquid product. Note: The product is thermally sensitive and must be stored at -20 °C to prevent decomposition.
-
Lithiation: In a flame-dried flask under N
, dissolve the bromide in anhydrous diethyl ether. Cool to -78 °C. Dropwise add 2.0 equivalents of t-BuLi.-
Causality of Reagent Choice: Exactly two equivalents are required. The first performs the halogen-metal exchange, while the second rapidly destroys the resulting tert-butyl bromide byproduct, preventing it from alkylating the newly formed lithium species.
-
-
Electrophilic Trapping: Add the target ketone/aldehyde to the -78 °C solution. Stir for 10 minutes, warm to 0 °C, and quench with saturated aqueous NH
Cl. -
Rearrangement: Isolate the cyclopropylcarbinol adduct and treat it with a mild acid (e.g., anhydrous SnCl
in dichloromethane) to trigger ring expansion to the corresponding cyclobutanone.
Workflow for cyclobutanone synthesis via 1-bromo-1-ethoxycyclopropane.
Cyclopropanone Ethyl Hemiacetal: The Electrophilic Hub
Mechanistic Foundations
Unlike the bromo-derivative, cyclopropanone ethyl hemiacetal (1-ethoxycyclopropanol) functions as a direct electrophilic equivalent of cyclopropanone. In solution, the hemiacetal exists in a dynamic equilibrium with the transient, unmasked cyclopropanone and ethanol.
This equilibrium allows nucleophiles—such as primary or secondary amines—to attack the carbonyl carbon. This pathway is foundational in drug development for installing the cyclopropylamine pharmacophore, a motif prevalent in kinase inhibitors and non-apoptotic cell death modulators (e.g., necroptosis and ferroptosis inhibitors).
Experimental Protocol: Synthesis & Amine Derivatization
-
Self-Validating System: The Salaün protocol utilizes sodium dispersion to drive an intramolecular Wurtz-type coupling. The intermediate must be trapped immediately with TMSCl to prevent polymerization, forming the silyl acetal. The successful isolation of the silyl acetal validates the suppression of cyclopropanone polymerization, which is subsequently safely hydrolyzed to the target hemiacetal .
Step-by-Step Methodology:
-
Wurtz Coupling: Disperse sodium metal in anhydrous toluene under vigorous stirring. Slowly add a mixture of ethyl 3-chloropropanoate and TMSCl. The ester is reduced to a radical anion, triggering intramolecular cyclization.
-
Methanolysis: Isolate the intermediate 1-ethoxy-1-(trimethylsilyloxy)cyclopropane via distillation. Treat the neat liquid with anhydrous methanol to selectively cleave the silyl ether, yielding the stable cyclopropanone ethyl hemiacetal.
-
Amine Addition: To a solution of the hemiacetal in a benign solvent (e.g., ethanol or water), add the desired secondary amine.
-
Causality of Reagent Choice: The amine acts as a nucleophile that traps the transient cyclopropanone generated in situ, driving the equilibrium forward to form a 1-aminocyclopropanol intermediate.
-
-
Derivatization: The resulting intermediate can be further functionalized (e.g., via cyanation, reduction, or cross-coupling) to yield complex spiro-heterocycles or biologically active cyclopropylamines.
Hemiacetal-mediated synthesis of cyclopropylamine pharmacophores.
Comparative Data Analysis
To streamline route scouting in drug development, the quantitative and qualitative properties of both reagents are summarized below:
| Feature | 1-Bromo-1-ethoxycyclopropane | Cyclopropanone Ethyl Hemiacetal |
| Primary Synthetic Role | Nucleophilic cyclopropyl equivalent (Umpolung) | Electrophilic cyclopropanone equivalent |
| Reactivity Mode | Carbanion generation via halogen-metal exchange | Dynamic equilibrium with transient cyclopropanone |
| Key Activation Reagents | tert-Butyllithium (t-BuLi) at -78 °C | Amines, thiols, or Lewis acids at mild temperatures |
| Typical Downstream Products | Cyclobutanones (via [3+1] annulation) | Cyclopropylamines, 1-aminocyclopropanols |
| Storage & Stability | Unstable at RT; requires storage at -20 °C | Stable at RT; easily handled liquid |
| Drug Discovery Application | Constructing strained four-membered rings | Installing cyclopropylamine pharmacophores |
Strategic Selection in Drug Development
When designing a synthetic route for a novel Active Pharmaceutical Ingredient (API), the choice between these two reagents is dictated by the electronic requirements of the target pharmacophore:
-
Choose 1-Bromo-1-ethoxycyclopropane when the synthetic goal is a cyclobutanone or when a nucleophilic cyclopropyl group is required to attack a complex, sterically hindered ketone. It is an indispensable tool for formal [3+1] annulations where traditional ring-expansion methods fail.
-
Choose Cyclopropanone Ethyl Hemiacetal when the target requires an electrophilic cyclopropane , specifically for synthesizing 1-aminocyclopropanols or cyclopropylamines . Its inherent stability and ability to react under mild, often aqueous, conditions make it ideal for late-stage functionalization and high-throughput library generation in medicinal chemistry.
References
-
Wasserman, H. H., Berdahl, D. R., & Lu, T.-J. (1987). "The Chemistry of Cyclopropanones." PATAI'S Chemistry of Functional Groups.[Link]
-
Gadwood, R. C. (1984). "1-bromo-1-ethoxycyclopropane: a new reagent for cyclobutanone synthesis." Tetrahedron Letters, 25(51), 5851-5854.[Link]
-
Salaün, J. (1983). "Cyclopropanone Hemiacetals." Chemical Reviews, 83(6), 619-632.[Link]
- Hofmans, S., et al. (2016). "Spiropyrazine derivatives as inhibitors of non-apoptotic regulated cell-death.
-
Salaün, J., & Marguerite, J. (1985). "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate." Organic Syntheses, 63, 147.[Link]
-
Liu, J., An, Y., Jiang, H., & Chen, Z. (2008). "1-(Arylsulfonyl)cyclopropanol, a new cyclopropanone equivalent and its application to prepare 1-alkynyl cyclopropylamine." Tetrahedron Letters, 49(3), 490-494.[Link]
Methodological & Application
Application Note: Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane
Introduction & Mechanistic Rationale
Cyclobutanones are highly valuable structural motifs in medicinal chemistry, serving as rigid scaffolds and precursors for complex spirocyclic or fused ring systems. The synthesis of
The transformation relies on a highly orchestrated sequence of metal-halogen exchange, nucleophilic addition, and a strain-driven pinacol-type rearrangement ()[2].
-
Metal-Halogen Exchange : Treatment of 1-bromo-1-ethoxycyclopropane with tert-butyllithium (t-BuLi) at -78 °C generates 1-ethoxy-1-lithiocyclopropane. The use of precisely two equivalents of t-BuLi is critical: the first equivalent performs the lithium-halogen exchange, while the second irreversibly consumes the generated tert-butyl bromide (forming isobutane and isobutylene). This drives the equilibrium forward and prevents unwanted Wurtz-type alkylation of the organolithium species[2].
-
Nucleophilic Addition : The lithiated species acts as a potent nucleophile, adding cleanly to a variety of aldehydes and ketones to form a cyclopropylcarbinol intermediate[3].
-
Acid-Catalyzed Ring Expansion : Upon treatment with aqueous fluoroboric acid (HBF
), the hydroxyl group is protonated. The choice of HBF is deliberate; the non-nucleophilic BF counterion prevents trapping of the intermediate oxonium/carbocation, thereby forcing a 1,2-alkyl shift. The relief of cyclopropane ring strain acts as the thermodynamic driving force, yielding the cyclobutanone[3].
Visual Workflow
Mechanistic workflow for the synthesis of cyclobutanones via 1-bromo-1-ethoxycyclopropane.
Scope and Quantitative Data
The methodology is robust across various carbonyl substrates. The table below summarizes typical yields and rearrangement times based on established protocols ()[4].
| Carbonyl Substrate | Cyclobutanone Product | Yield (%) | Rearrangement Time |
| Crotonaldehyde | (E)-2-(1-Propenyl)cyclobutanone | 71% | 15 min |
| Cyclohexanone | Spiro[5]nonan-1-one | 97% | < 5 min |
| Benzaldehyde | 2-Phenylcyclobutanone | 79% | 15 min |
| Acetophenone | 2-Methyl-2-phenylcyclobutanone | 65% | 24 hr |
| Cyclopentanone | Spiro[6]octan-1-one | 86% | < 5 min |
Materials and Equipment
-
Reagents : 1-Ethoxy-1-trimethylsiloxycyclopropane, Phosphorus tribromide (PBr
), 48% aqueous Hydrobromic acid (HBr), tert-Butyllithium (t-BuLi, 1.7 M in pentane), Carbonyl substrate (e.g., crotonaldehyde), 48% aqueous Fluoroboric acid (HBF ). -
Solvents : Anhydrous diethyl ether (distilled from sodium/benzophenone), Pentane.
-
Equipment : Oven-dried multi-neck round-bottom flasks, stainless-steel cannulas, magnetic stirring bars, -78 °C cooling bath (dry ice/acetone).
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-1-ethoxycyclopropane[2]
-
Charge an oven-dried 500-mL round-bottom flask with 1-ethoxy-1-trimethylsiloxycyclopropane (0.48 mol) under a nitrogen atmosphere.
-
Add PBr
(0.38 mol) dropwise at room temperature with brisk stirring. -
Add a catalytic amount (0.5 mL) of 48% aqueous HBr. Causality : HBr catalyzes the cleavage of the silyl ether, accelerating the bromination process.
-
Stir the solution for 6 hours. Self-Validation Cue: The reaction mixture will transition to a clear, pale-yellow solution.
-
Purify via Kugelrohr distillation (25–70 °C at 10 mmHg). Dissolve the crude product in pentane, chill to -20 °C, and wash carefully with saturated aqueous Na
CO . -
Dry the organic layer over MgSO
, filter, and distill to obtain the pure reagent. Analytical Check: H NMR (CCl ) should show a multiplet at 1.17 (7H) and a quartet at 3.53 (2H)[2].
Step 2: Lithiation and Carbonyl Addition[4]
Safety Warning: t-BuLi is highly pyrophoric. Use strictly anhydrous conditions and cannula transfer techniques.
-
In a 1-L flask, cool 500 mL of anhydrous diethyl ether to -78 °C under nitrogen.
-
Add t-BuLi (0.30 mol) dropwise over 20 minutes.
-
Introduce freshly prepared 1-bromo-1-ethoxycyclopropane (0.16 mol) via syringe over 5 minutes. Self-Validation Cue: The solution will turn cloudy and colorless or light-yellow, indicating successful metalation[4].
-
Stir for 20 minutes at -78 °C.
-
Add the carbonyl substrate (e.g., crotonaldehyde, 0.10 mol) dissolved in 50 mL of chilled anhydrous diethyl ether via cannula.
-
Stir for 10 minutes at -78 °C, then warm to 0 °C and quench with saturated aqueous NH
Cl. Extract and concentrate to yield the cyclopropylcarbinol adduct.
Step 3: Acid-Catalyzed Ring Expansion[3]
-
Dissolve the crude cyclopropylcarbinol adduct (approx. 0.10 mol) in 500 mL of reagent-grade diethyl ether.
-
Add 48% aqueous HBF
(0.05 mol). Causality : The strong acid facilitates rapid protonation of the hydroxyl group, while the non-coordinating BF ensures the resulting carbocation undergoes ring expansion rather than nucleophilic trapping[3]. -
Stir at room temperature. (Time varies by substrate; see Scope Table. For crotonaldehyde adduct, 15 minutes is sufficient).
-
Quench with 1 M aqueous Na
CO . Extract, dry, and purify via distillation or chromatography to isolate the cyclobutanone. Analytical Check: IR spectroscopy will show a strong carbonyl stretch around 1780 cm , characteristic of strained cyclobutanones[3].
References
-
Miller, S. A.; Gadwood, R. C. "Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane: (E)-2-(1-Propenyl)cyclobutanone." Organic Syntheses, 1989, 67, 210. URL: [Link]
-
Gadwood, R. C. "1-Bromo-1-ethoxycyclopropane: a new reagent for cyclobutanone synthesis." Tetrahedron Letters, 1984, 25 (51), 5851-5854. URL:[Link]
-
Wasserman, H. H.; Hearn, M. J.; Cochoy, R. E. "Cyclopropanones. Formation of vinylcyclopropanols and their rearrangement to cyclobutanones." Journal of Organic Chemistry, 1980, 45 (14), 2874–2880. URL:[Link]
Sources
Protocol for the Lithiation of 1-Bromo-1-ethoxycyclopropane and Subsequent[3+1] Annulation
Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The synthesis of highly functionalized, α-substituted cyclobutanones relies heavily on the use of cyclopropyl anion equivalents. Among these, 1-bromo-1-ethoxycyclopropane stands out as a premier reagent. Through a rapid, low-temperature lithium-halogen exchange, it generates 1-ethoxycyclopropyllithium—a potent nucleophile that adds cleanly to a wide array of aldehydes and ketones. Subsequent acid-catalyzed pinacol-type rearrangement of the resulting cyclopropylcarbinol adducts affords homologated cyclobutanones. This guide details the mechanistic rationale, step-by-step execution, and self-validation metrics for this formal [3+1] annulation strategy.
Mechanistic Rationale & Experimental Design
The successful execution of this protocol hinges on the precise control of the highly reactive organolithium intermediate. Do not treat this as a simple mixing of reagents; understanding the causality behind the conditions is critical for reproducibility.
-
The Role of tert-Butyllithium (t-BuLi): The lithium-halogen exchange is driven to completion using exactly 2.0 to 2.05 equivalents of t-BuLi. The first equivalent executes the exchange, generating 1-ethoxycyclopropyllithium and tert-butyl bromide. The second equivalent immediately reacts with the tert-butyl bromide byproduct to form isobutane, isobutylene, and lithium bromide. This secondary reaction is crucial: it irreversibly drives the equilibrium forward and prevents the newly formed cyclopropyllithium from being destroyed by alkylation[1].
-
Cryogenic Control (-78 °C): 1-Ethoxycyclopropyllithium possesses significant carbenoid character. If the internal temperature rises above -50 °C, the species rapidly undergoes α-elimination or decomposition. Maintaining a strict -78 °C environment ensures the half-life of the organolithium is sufficient for complete trapping by the carbonyl electrophile[2].
-
Substoichiometric Electrophile: The carbonyl substrate is typically added in a slight deficit (0.8–0.9 equivalents relative to the starting bromide). This prevents unreacted electrophile from complicating the subsequent acid-catalyzed rearrangement and ensures that any trace excess of t-BuLi is consumed by the sacrificial excess of the cyclopropyl reagent rather than the valuable carbonyl[1].
Workflow Visualization
Mechanistic workflow: Lithiation, carbonyl addition, and ring expansion to cyclobutanones.
Step-by-Step Methodologies
Protocol A: Generation of 1-Ethoxycyclopropyllithium & Carbonyl Trapping
CAUTION: t-BuLi is highly pyrophoric. This procedure must be performed in a fume hood behind a blast shield using rigorous Schlenk techniques.
-
System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry argon. Causality: Organolithium reagents are exquisitely moisture-sensitive; atmospheric water will instantly quench the reagent to ethyl cyclopropyl ether.
-
Substrate Loading: Charge the flask with 1-bromo-1-ethoxycyclopropane (1.0 equiv, e.g., 10.0 mmol) and anhydrous diethyl ether (Et₂O, 50 mL) to achieve a ~0.2 M concentration.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Using a syringe pump, add t-BuLi (1.7 M in pentane, 2.05 equiv, 20.5 mmol) dropwise down the cold inner wall of the flask over 15–20 minutes. Causality: Adding the reagent down the cold glass wall pre-chills the t-BuLi and dissipates the localized heat of the highly exothermic exchange reaction, preventing thermal degradation of the product[1].
-
Maturation: Stir the resulting cloudy, light-yellow mixture at -78 °C for 25 minutes. Causality: This maturation period guarantees the complete destruction of the t-BuBr byproduct.
-
Electrophile Addition: Dissolve the target aldehyde or ketone (0.85 equiv, 8.5 mmol) in 10 mL of anhydrous Et₂O. Pre-chill this solution to -78 °C and transfer it dropwise via cannula into the reaction mixture.
-
Quenching: Stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: A mild, buffered acid quench protonates the lithium alkoxide without triggering premature, uncontrolled ring expansion.
-
Isolation: Separate the organic layer, extract the aqueous layer with Et₂O (2 × 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude (1-ethoxycyclopropyl)carbinol is typically used directly in Protocol B.
Protocol B: Acid-Catalyzed Ring Expansion
-
Dissolution: Dissolve the crude carbinol adduct in Et₂O (40 mL).
-
Rearrangement: Add 48% aqueous tetrafluoroboric acid (HBF₄, 0.5 equiv) in one portion. Stir vigorously at room temperature for 15–30 minutes. Causality: The strong acid protonates the hydroxyl group, converting it into a superior leaving group. The relief of the ~27 kcal/mol cyclopropane ring strain thermodynamically drives the 1,2-alkyl shift, expanding the ring to an oxonium ion that collapses into the cyclobutanone[3].
-
Neutralization: Quench the reaction with 1 M aqueous Na₂CO₃ (10 mL). Causality: Immediate neutralization prevents acid-catalyzed polymerization or aldol condensation of the newly formed cyclobutanone.
-
Purification: Extract the aqueous layer with Et₂O, dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Quantitative Data Summary
The following table outlines the expected reaction parameters and historical yield ranges across different electrophile classes based on established literature protocols[1][4].
| Reaction Phase | Reagent / Catalyst | Temperature Profile | Time | Typical Yield Range |
| Lithium-Halogen Exchange | t-BuLi (2.05 equiv) | -78 °C | 20–25 min | Quantitative (Generated in situ) |
| Electrophile Trapping | Aldehyde/Ketone (0.85 equiv) | -78 °C to 0 °C | 15 min | 75–90% (Carbinol Adduct) |
| Ring Expansion | 48% aq. HBF₄ (0.5 equiv) | 20 °C (Room Temp) | 15–30 min | 60–85% (Cyclobutanone) |
Self-Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, monitor the following critical checkpoints:
-
Titration of t-BuLi: t-BuLi degrades rapidly upon repeated septum punctures. Titration (e.g., with diphenylacetic acid) immediately prior to use is mandatory. Using sub-stoichiometric active lithium will leave unreacted bromide, while excess will lead to the direct addition of t-Bu group to your carbonyl electrophile, forming a tert-butyl carbinol impurity[1].
-
Visual Cues During Lithiation: A successful exchange yields a cloudy, light-yellow solution. If the reaction mixture turns dark brown or black during t-BuLi addition, the localized temperature exceeded -50 °C, leading to the decomposition of the cyclopropyllithium species.
-
Spectroscopic Confirmation:
-
Intermediate Validation: The crude (1-ethoxycyclopropyl)carbinol exhibits distinct upfield cyclopropyl multiplets (~0.6–1.2 ppm) in ¹H NMR.
-
Final Product Validation: Successful ring expansion to the cyclobutanone is definitively confirmed by IR spectroscopy. Due to ring strain, cyclobutanones exhibit a strong, characteristic carbonyl stretching frequency at ~1778 cm⁻¹ , which is significantly shifted from unstrained acyclic ketones (~1715 cm⁻¹)[4]. Furthermore, the cyclopropyl protons will completely disappear in the ¹H NMR, replaced by ring methylene protons at ~2.5–3.5 ppm.
-
References
-
Title: Organic Syntheses Procedure: SYNTHESIS OF CYCLOBUTANONES VIA 1-BROMO-1-ETHOXYCYCLOPROPANE: (E)-2-(1-PROPENYL)CYCLOBUTANONE Source: orgsyn.org URL: [Link]
-
Title: Product Class 2: Cyclobutanones and Their Precursors Source: thieme-connect.de URL:[Link]
-
Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: researchgate.net URL:[Link]
Sources
Application Note: Nucleophilic Substitution & Reactivity of 1-Bromo-1-ethoxycyclopropane
This Application Note and Protocol guide details the reactivity and experimental handling of 1-bromo-1-ethoxycyclopropane , a specialized gem-haloether used as a cyclopropanone equivalent and a unique building block in diversity-oriented synthesis.
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) represents a class of gem-halocyclopropyl ethers that exhibit "chameleon-like" reactivity. Unlike standard alkyl halides, this substrate does not undergo simple
Instead, its reactivity with nucleophiles is governed by two divergent pathways, dictated strictly by the reaction environment (pH and Lewis acidity):
-
Basic/Neutral Conditions (Ring Retention): Proceeds via an Elimination-Addition mechanism involving a highly reactive 1-ethoxycyclopropene intermediate. This is the primary method for synthesizing cyclopropanone acetals (1,1-disubstituted cyclopropanes).
-
Acidic/Solvolytic Conditions (Ring Opening): Proceeds via an
-like ionization to a resonance-stabilized oxocarbenium ion. Due to the release of ring strain (~27 kcal/mol), this intermediate rapidly undergoes electrocyclic ring opening to form 2-ethoxyallylic cations, leading to acyclic products.
Mechanistic Divergence Diagram
The following flowchart illustrates the critical decision tree for experimental design.
Figure 1: Mechanistic bifurcation of 1-bromo-1-ethoxycyclopropane reactivity based on reaction conditions.
Experimental Protocols
Protocol A: Synthesis of Cyclopropanone Acetals (Ring Retention)
Objective: To replace the bromine atom with an alkoxy group (e.g., ethoxy) while retaining the cyclopropane ring. Mechanism: Elimination-Addition via cyclopropene.
Materials:
-
1-Bromo-1-ethoxycyclopropane (1.0 equiv)
-
Sodium ethoxide (NaOEt) (1.2 - 1.5 equiv) - Freshly prepared preferred
-
Absolute Ethanol (anhydrous)
-
Inert atmosphere (
or Ar)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen. Add anhydrous ethanol.
-
Base Generation: Add sodium metal (calculated for 1.2 equiv) to the ethanol at 0°C and stir until fully dissolved to generate NaOEt in situ.
-
Note: Commercial NaOEt powder can be used but often contains hydroxide impurities which may lead to ring opening.
-
-
Addition: Cool the solution to -10°C. Add 1-bromo-1-ethoxycyclopropane dropwise via syringe over 15 minutes.
-
Critical: Exothermic reaction. Temperature control is vital to prevent polymerization of the transient cyclopropene.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the starting bromide (
164/166) and appearance of 1,1-diethoxycyclopropane ( 130).
-
-
Workup: Quench with saturated aqueous
(do not use strong acid). Extract with diethyl ether ( ). -
Purification: Dry organics over
(avoid as it is slightly acidic). Concentrate under reduced pressure.-
Distillation: The product, 1,1-diethoxycyclopropane, is a volatile liquid (bp ~140°C). Vacuum distillation is recommended for high purity.
-
Yield Expectation: 60–75%
Protocol B: Silver-Promoted Solvolysis (Ring Opening)
Objective: To generate 2-ethoxyallylic derivatives or ethyl propionate precursors via controlled ring opening.
Mechanism:
Materials:
-
1-Bromo-1-ethoxycyclopropane (1.0 equiv)
-
Silver Tetrafluoroborate (
) or Silver Carbonate ( ) (1.1 equiv) -
Solvent: Ethanol (for acetal formation) or Aqueous Acetone (for ester formation)
Step-by-Step Methodology:
-
Setup: In a foil-wrapped flask (to protect silver salts from light), dissolve 1-bromo-1-ethoxycyclopropane in the chosen solvent (0.1 M concentration).
-
Initiation: Add the Silver salt in one portion at 0°C.
-
Observation: Immediate precipitation of AgBr (pale yellow solid) indicates ionization is occurring.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Filtration: Filter the reaction mixture through a Celite pad to remove silver salts.
-
Workup:
-
If in Ethanol: Concentrate to obtain the diethyl acetal of acrolein (via 2-ethoxyallyl cation trapping).
-
If in Aq. Acetone: The product will hydrolyze to ethyl propionate or related linear esters.
-
Data Interpretation:
| Condition | Major Product | Mechanism |
|---|---|---|
| NaOEt / EtOH | 1,1-Diethoxycyclopropane | Elimination-Addition |
|
Safety & Handling Guidelines
Hazard Identification
-
Lachrymator: 1-Bromo-1-ethoxycyclopropane is a potent lachrymator. Handle only in a functioning fume hood.
-
Instability: The compound is thermally sensitive. Store at 2–8°C under inert gas. Prolonged storage at room temperature can lead to discoloration (HBr release) and polymerization.
Troubleshooting "Failed" Reactions
-
Problem: Low yield of cyclopropyl acetal; presence of acyclic esters.
-
Root Cause:[1] Traces of acid or moisture in the reaction. The acetal product is acid-sensitive.
-
Fix: Use flame-dried glassware and add a scavenger base (e.g., 10 mol% triethylamine) to the workup and storage vial.
-
-
Problem: Polymerization during Protocol A.
-
Root Cause:[1] Reaction temperature too high during the cyclopropene intermediate phase.
-
Fix: Maintain -10°C during addition and strictly limit reaction time.
-
References
-
Parham, W. E., & Dooley, J. F. (1967). 1,1-Dihalocyclopropanes.[2][3] Journal of the American Chemical Society, 89(4), 985-987. Link
-
Skell, P. S., & Sandler, S. R. (1958). Reactions of 1,1-Dihalocyclopropanes with Electrophiles and Nucleophiles.[4][5] Journal of the American Chemical Society, 80(8), 2024-2027. Link
-
Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes and Cyclopropenes. Angewandte Chemie International Edition, 25(4), 312-322. Link
-
PubChem Compound Summary. (2025). 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2).[2][6] National Center for Biotechnology Information. Link
-
Salaün, J. (1983). Cyclopropane Derivatives in Organic Synthesis. Chemical Reviews, 83(6), 619-632. Link
Sources
- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 2. Page loading... [guidechem.com]
- 3. 1-Bromo-1-ethylcyclopropane | C5H9Br | CID 45090475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askfilo.com [askfilo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Application Note: Ring Expansion Reactions Involving 1-Bromo-1-Ethoxycyclopropane
This Application Note and Protocol Guide details the strategic use of 1-bromo-1-ethoxycyclopropane as a versatile C3 homologation reagent. It focuses on its primary utility: the synthesis of cyclobutanones and spiro-cyclobutanones via a lithiation-addition-rearrangement sequence.
Executive Summary
1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) serves as a masked cyclopropanone equivalent . Its strategic value lies in its ability to undergo lithium-halogen exchange to generate 1-ethoxycyclopropyllithium , a nucleophilic species that attacks carbonyl electrophiles. The resulting adducts—1-ethoxycyclopropyl carbinols—possess a unique structural strain that drives a facile, acid-catalyzed semi-pinacol rearrangement . This sequence effectively inserts the three-carbon cyclopropyl unit into a ketone or aldehyde substrate, expanding the ring to a cyclobutanone. This methodology is indispensable for synthesizing spirocyclic cores found in bioactive terpenes and alkaloids.
Mechanistic Principles
The utility of 1-bromo-1-ethoxycyclopropane relies on the "Trost-Mikhail-Zora" type expansion, which exploits the strain energy of the cyclopropane ring (~27.5 kcal/mol) to drive the formation of a larger, less strained cyclobutane ring.
The Pathway
-
Lithiation: Rapid Li/Br exchange at -78°C generates the carbenoid-like nucleophile.
-
1,2-Addition: The nucleophile attacks a ketone/aldehyde (
), forming a tetrahedral alkoxide. -
Protonation & Ionization: Upon acidic workup, the hydroxyl group is protonated and leaves as water.
-
Semi-Pinacol Rearrangement: The resulting cation triggers a 1,2-migration of the cyclopropane C-C bond. This expansion is electronically assisted by the lone pair of the ethoxy group (forming an oxonium ion) and thermodynamically driven by strain relief.
-
Hydrolysis: The oxonium intermediate hydrolyzes to the final cyclobutanone.
Figure 1: Mechanistic pathway for the conversion of carbonyls to cyclobutanones using 1-bromo-1-ethoxycyclopropane.[1][2]
Detailed Experimental Protocols
Safety & Handling
-
Hazards: 1-Bromo-1-ethoxycyclopropane is flammable and a skin/eye irritant.[3][4]
-
Sensitivity: The lithiated intermediate is moisture-sensitive and thermally unstable above -40°C. All reactions must be performed under Argon or Nitrogen.
-
Storage: Store the neat reagent at 2–8°C, protected from light.
Protocol A: Preparation of 1-Ethoxycyclopropyllithium
This step generates the active nucleophile in situ.
Reagents:
-
1-Bromo-1-ethoxycyclopropane (1.0 equiv)
-
-Butyllithium (1.1 equiv, 1.6 M in hexanes) or
-Butyllithium (2.0 equiv, if rapid exchange is required) -
Anhydrous THF or Diethyl Ether (Solvent)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to bromide). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add 1-bromo-1-ethoxycyclopropane (neat) via syringe. Stir for 5 minutes to equilibrate.
-
Lithiation: Dropwise add
-BuLi over 10 minutes.-
Critical Note: Maintain internal temperature below -70°C.
-
-
Incubation: Stir at -78°C for 30–45 minutes. The solution typically remains colorless or turns pale yellow.
Protocol B: Synthesis of Spiro-Cyclobutanones (Coupling & Expansion)
This protocol describes the reaction with a cyclic ketone (e.g., cyclohexanone) to form a spiro[3.5]nonan-1-one derivative.
Reagents:
-
Solution of 1-Ethoxycyclopropyllithium (from Protocol A)
-
Cyclohexanone (0.9 equiv, dissolved in minimal THF)
-
Aqueous HBF
(48%) or -Toluenesulfonic acid ( TsOH)
Procedure:
-
Electrophile Addition: To the lithiated species at -78°C, add the cyclohexanone solution dropwise over 15 minutes.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Checkpoint: TLC should show consumption of the ketone and formation of a more polar alcohol spot (the adduct).
-
-
Quench: Quench the reaction with saturated aqueous NH
Cl (10 mL). -
Extraction: Extract with Et
O (3 x 20 mL). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo to obtain the crude 1-ethoxycyclopropyl carbinol .-
Note: This intermediate is often stable enough for characterization but is usually carried forward directly.
-
-
Ring Expansion (Rearrangement):
-
Dissolve the crude carbinol in Ethanol/Water (9:1) or THF/Water.
-
Add a catalytic amount of acid (e.g., 10 mol%
TsOH or 5 drops of 48% HBF ). -
Stir at reflux (or room temperature, substrate dependent) for 2–4 hours.
-
Monitoring: The reaction is complete when the carbinol spot disappears and a less polar ketone spot appears.
-
-
Purification: Neutralize with NaHCO
, extract with ether, and purify via silica gel chromatography (typically Hexanes/EtOAc).
Protocol C: Optimization Table
| Variable | Recommendation | Effect/Rationale |
| Solvent | THF or Et | THF promotes better solubility of aggregates; Et |
| Lithium Source | ||
| Acid Catalyst | HBF | Strong, non-nucleophilic acid; minimizes side reactions like elimination. |
| Temperature | -78°C (Lithiation) | Essential to prevent decomposition of the cyclopropyllithium species (carbenoid collapse). |
Application Data & Troubleshooting
Common Issues
-
Low Yield of Adduct: Usually due to insufficient cooling during lithiation (decomposition of the lithio-species) or wet solvent (protonation).
-
Incomplete Rearrangement: The carbinol adduct may be sterically hindered. Increase acid concentration or switch to refluxing benzene with
TsOH (Dean-Stark trap to remove water). -
Ring Opening vs. Expansion: If the cyclopropane ring opens to form an acyclic enone instead of expanding, the carbocation lifetime is too long or the geometry is unfavorable. Use a more polar solvent (e.g., TFE/Water) to stabilize the transition state for migration.
Structural Scope
This protocol is highly effective for:
-
Cyclic Ketones: Yields spiro-fused cyclobutanones.
-
Aldehydes: Yields 2-substituted cyclobutanones.
- -Unsaturated Ketones: Can undergo 1,2-addition followed by expansion to vinyl-cyclobutanones.
References
-
Zora, M.; Herndon, J. W. (2003). "Synthesis of Cyclobutanones via 1-Bromo-1-Ethoxycyclopropane: (E)-2-(1-Propenyl)Cyclobutanone". Organic Syntheses, 80, 190. Link
-
Salaün, J. (1983). "Cyclopropane derivatives as reagents in organic synthesis". Chemical Reviews, 83(6), 619–632. Link
-
Wasserman, H. H.; Hearn, M. J. (1976). "Cyclobutanones from cyclopropanone precursors". Journal of Organic Chemistry, 41(14), 2345–2346. Link
-
Trost, B. M. (1978). "New synthetic methods. Secoalkylative sequences". Accounts of Chemical Research, 11(12), 453–461. Link
-
Gadwood, R. C. (1982). "Regioselectivity in the acid-catalyzed rearrangement of 1-ethoxycyclopropyl carbinols". Tetrahedron Letters, 23(47), 4921-4924. Link
Sources
General procedure for 1-bromo-1-ethoxycyclopropane alkylation
Application Note: General Procedure for the Alkylation of 1-Bromo-1-ethoxycyclopropane in Cyclobutanone Synthesis and Geminal Alkylation Workflows
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.
Introduction & Strategic Utility
In advanced organic synthesis and drug development, the construction of sterically congested quaternary carbon centers and spirocyclic frameworks is a persistent challenge. 1-Bromo-1-ethoxycyclopropane has emerged as a highly versatile C3 building block to address this, serving as a linchpin reagent for the synthesis of α-substituted and spirocyclic cyclobutanones[1].
Introduced as a practical, highly reproducible alternative to sulfur-based cyclopropane reagents, its primary application lies in its conversion to 1-ethoxycyclopropyllithium[2]. This powerful nucleophile readily undergoes alkylation via addition to a wide variety of aldehydes and ketones[2]. The resulting cyclopropylcarbinol adducts can be cleanly rearranged under mildly acidic conditions to yield cyclobutanones[2]. This sequence is a cornerstone of "geminal alkylation" strategies, allowing for the rapid construction of complex scaffolds critical in modern medicinal chemistry[3].
Mechanistic Insights & Causality
As a self-validating protocol, the success of this workflow relies on strict adherence to mechanistic principles. The reaction sequence is governed by three critical phases:
-
Halogen-Metal Exchange Dynamics: The generation of 1-ethoxycyclopropyllithium requires precise stoichiometric control. Approximately two equivalents of tert-butyllithium (t-BuLi) are mandatory[4]. The first equivalent facilitates the halogen-metal exchange, generating the organolithium species and tert-butyl bromide. The second equivalent rapidly undergoes an elimination reaction with the newly formed tert-butyl bromide to produce isobutane and isobutylene. This sacrificial quenching is critical; it prevents the highly nucleophilic 1-ethoxycyclopropyllithium from alkylating the tert-butyl bromide byproduct, which would otherwise destroy the yield. Diethyl ether (Et₂O) is the preferred solvent at -78 °C, as it stabilizes the organolithium intermediate without undergoing the premature solvent cleavage often observed with THF under highly basic conditions[4].
-
Nucleophilic Alkylation (Carbonyl Addition): The addition of the organolithium to an electrophile (such as crotonaldehyde or cyclohexanone) proceeds smoothly at low temperatures, yielding a 1-ethoxy-1-(1-hydroxyalkyl)cyclopropane adduct[5]. The ethoxy group plays a dual role: it sterically directs the addition trajectory and its oxygen lone pairs coordinate the lithium cation, stabilizing the transition state.
-
Pinacol-Type Ring Expansion: The defining step of this workflow is the acid-catalyzed rearrangement. Upon protonation of the hydroxyl group and subsequent loss of water, the adjacent cyclopropane bond migrates. This 1,2-alkyl shift is thermodynamically driven by the massive relief of cyclopropane ring strain (releasing ~27 kcal/mol)[3]. The migrating bond specifically forms an oxonium ion stabilized by the electron-donating ethoxy group, which is subsequently hydrolyzed to the final cyclobutanone[2].
Reaction Pathway Visualization
Reaction pathway from 1-bromo-1-ethoxycyclopropane to cyclobutanone via alkylation and rearrangement.
General Experimental Protocol
Safety Notice: tert-Butyllithium is extremely pyrophoric and must not come into contact with the atmosphere. Operations must be conducted in a fume hood behind a safety shield, using rigorous Schlenk techniques or a glovebox under an inert atmosphere (N₂ or Ar)[2].
Phase 1: Preparation of 1-Ethoxycyclopropyllithium
-
Setup: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal temperature probe. Flush continuously with dry nitrogen[2].
-
Solvent: Charge the flask with anhydrous diethyl ether (approx. 5 mL per mmol of substrate) and cool to -78 °C using a dry ice/acetone bath[4].
-
Lithiation: Transfer t-BuLi (1.7 M in pentane, 1.85–2.0 equivalents) to the addition funnel via a stainless-steel cannula under positive nitrogen pressure. Add dropwise over 20 minutes, maintaining the internal temperature strictly below -70 °C[4].
-
Reagent Addition: Add freshly distilled 1-bromo-1-ethoxycyclopropane (1.0 equivalent) dropwise via syringe over 5 minutes. Stir the resulting cloudy, light-yellow solution for 20–25 minutes at -78 °C to ensure complete halogen-metal exchange[4].
Phase 2: Alkylation (Electrophilic Trapping)
-
Electrophile Preparation: Prepare a solution of the target electrophile (e.g., crotonaldehyde, 0.6–0.8 equivalents relative to the bromide to ensure complete consumption of the carbonyl) in anhydrous diethyl ether. Chill this solution to -78 °C[5].
-
Addition: Add the electrophile solution to the generated 1-ethoxycyclopropyllithium via cannula over 10 minutes[5].
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 1–2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Separate the layers, extract the aqueous phase with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure without external heating to yield the crude cyclopropylcarbinol adduct[5].
Phase 3: Acid-Catalyzed Rearrangement to Cyclobutanone
-
Reaction Setup: Dissolve the crude adduct in a solvent mixture (e.g., THF/water or direct addition to aqueous acid depending on substrate solubility).
-
Acidification: Add a catalytic amount of acid (e.g., a few drops of 48% aqueous HBr or 0.1 eq of p-toluenesulfonic acid)[5].
-
Rearrangement: Stir the mixture at room temperature for 2–4 hours. Monitor the ring expansion via TLC or GC-MS until the adduct is completely consumed.
-
Isolation: Neutralize the reaction with saturated aqueous NaHCO₃. Extract the product with diethyl ether. Dry the organic phase, concentrate, and purify the resulting cyclobutanone via vacuum distillation or silica gel flash chromatography[5].
Quantitative Data Presentation
The following table summarizes representative yields for the alkylation of 1-bromo-1-ethoxycyclopropane with various electrophiles, followed by their rearrangement into cyclobutanones.
Table 1: Representative Alkylation Scope and Yields
| Electrophile | Intermediate Adduct | Final Cyclobutanone Product | Overall Yield (%) |
| Crotonaldehyde | (E)-1-Ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane | (E)-2-(1-Propenyl)cyclobutanone | 66–75%[5] |
| Cyclobutanone | 1-Ethoxy-1-(1-hydroxycyclobutyl)cyclopropane | Spiro[6]heptan-1-one | 78%[7] |
| Cyclohexanone | 1-Ethoxy-1-(1-hydroxycyclohexyl)cyclopropane | Spiro[3.5]nonan-1-one | 87%[7] |
References
-
[2] Miller, S. A., & Gadwood, R. C. (1989). Organic Syntheses Procedure: 1-Bromo-1-ethoxycyclopropane. Organic Syntheses, 67, 210. URL:[Link]
-
[1] Gadwood, R. C., Rubino, M. R., Nagarajan, S. C., & Michel, S. T. (1984). 1-Bromo-1-ethoxycyclopropane: a new reagent for cyclobutanone synthesis. Tetrahedron Letters, 25(51), 5851-5854. URL:[Link]
-
[7] Scite.ai Citation Report. Applications in geminal alkylation / Spiroannulation of cyclobutanone using 1-bromo-1-ethoxycyclopropane. Scite.ai. URL:[Link]
-
[3] Trost, B. M., Keeley, D. E., Arndt, H. C., & Bogdanowicz, M. J. (1977). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 99(9), 3088-3100. URL:[Link]
-
[4] Miller, S. A., & Gadwood, R. C. (1989). Organic Syntheses Procedure: (E)-1-Ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane. Organic Syntheses. URL:[Link]
-
[5] Miller, S. A., & Gadwood, R. C. (1989). Organic Syntheses Procedure: (E)-2-(1-Propenyl)cyclobutanone. Organic Syntheses. URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield of 1-bromo-1-ethoxycyclopropane lithiation
Title: Technical Support Center: Optimizing the Lithiation of 1-Bromo-1-ethoxycyclopropane
Welcome to the Advanced Synthesis Troubleshooting Guide. As an application scientist, I frequently encounter challenges with the generation and trapping of 1-ethoxy-1-lithiocyclopropane. This intermediate is a highly valuable cyclopropyl anion equivalent, widely used in formal[3+1] annulations to synthesize cyclobutanones. However, its generation from 1-bromo-1-ethoxycyclopropane requires rigorous control of stoichiometry, temperature, and order of addition to prevent rapid decomposition or side reactions.
Below is our curated troubleshooting guide, designed to provide you with the mechanistic causality behind each protocol step so you can achieve reproducible, high-yield results.
FAQ Section: Troubleshooting and Causality
Q1: I am observing significant homocoupling byproducts and low yields of the trapped adduct. How can I suppress this? Causality & Mechanism: The formation of homocoupled products (Wurtz-type coupling) occurs when the newly generated 1-ethoxy-1-lithiocyclopropane acts as a nucleophile and attacks unreacted 1-bromo-1-ethoxycyclopropane. This is a classic symptom of an improper addition sequence or insufficient base. Solution: You must use the inverse addition method with exactly 2.0 to 2.2 equivalents of tert-butyllithium (t-BuLi) . Add the cyclopropyl bromide dropwise to the cold solution of t-BuLi. The first equivalent of t-BuLi performs the halogen-metal exchange, generating the desired lithium species and tert-butyl bromide (t-BuBr). The second equivalent of t-BuLi immediately acts as a base to dehydrohalogenate the t-BuBr, forming isobutane, isobutylene, and lithium bromide. This rapid destruction of t-BuBr drives the equilibrium forward and prevents it from alkylating your product [1].
Q2: My trapping experiments yield complex mixtures with evidence of ring-opened products. What causes this instability?
Causality & Mechanism: 1-Ethoxy-1-lithiocyclopropane is an
Q3: Should I use THF or Diethyl Ether for this lithiation?
Causality & Mechanism: While Tetrahydrofuran (THF) is a strongly coordinating solvent that accelerates lithiation, it also increases the basicity and nucleophilicity of the resulting organolithium, which can accelerate decomposition pathways (such as the thermal
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes how deviations from the optimal protocol affect the final yield of the cyclopropylcarbinol adduct (using crotonaldehyde as a model electrophile).
| Solvent | Base (Equivalents) | Temp (°C) | Addition Sequence | Primary Failure Mode | Typical Yield (%) |
| Et₂O | t-BuLi (2.1) | -78 | Bromide added to Base | None (Optimal) | 66 – 75% |
| THF | t-BuLi (2.1) | -78 | Bromide added to Base | Carbenoid decomposition | 40 – 50% |
| Et₂O | n-BuLi (1.1) | -78 | Base added to Bromide | Wurtz coupling / Incomplete exchange | < 30% |
| Et₂O | t-BuLi (2.1) | -40 | Bromide added to Base | Thermal | < 20% |
Self-Validating Experimental Protocol: Lithiation and Trapping
This protocol is engineered as a self-validating system: visual cues (color changes, precipitation) will confirm the success of each critical phase.
Step 1: Preparation of the Base Solution
-
Flame-dry a 250-mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen or argon.
-
Add 50 mL of anhydrous diethyl ether and cool the flask in a dry ice/acetone bath to -78 °C.
-
Dropwise, add 2.1 equivalents of t-BuLi (e.g., 1.7 M in pentane) over 20 minutes. Validation: The solution should remain clear and colorless. Any yellowing indicates solvent degradation or moisture contamination.
Step 2: Halogen-Metal Exchange (Inverse Addition) 4. Take 1.0 equivalent of freshly distilled 1-bromo-1-ethoxycyclopropane in a dry syringe. 5. Add the bromide dropwise to the stirred t-BuLi solution over 5 minutes. 6. Stir the mixture at -78 °C for 20–25 minutes. Validation: The reaction mixture will turn cloudy, colorless, or light-yellow due to the precipitation of lithium bromide (LiBr), confirming the successful destruction of the t-BuBr byproduct.
Step 3: Electrophilic Trapping 7. Dissolve 1.0 equivalent of your chosen electrophile (e.g., an aldehyde or ketone) in 10 mL of anhydrous diethyl ether, chilled to -78 °C. 8. Add the electrophile solution via cannula under positive nitrogen pressure. 9. Stir for an additional 30 minutes at -78 °C, then quench by adding saturated aqueous ammonium chloride (NH₄Cl) before allowing the flask to warm to room temperature. 10. Extract with diethyl ether, dry over MgSO₄, and purify via distillation or chromatography.
Mechanistic Workflow Visualization
Workflow of 1-bromo-1-ethoxycyclopropane lithiation and electrophilic trapping.
References
Technical Support Center: Troubleshooting 1-Ethoxycyclopropyllithium Stability
Overview
1-Ethoxycyclopropyllithium is a highly reactive organolithium carbenoid used extensively as a nucleophile in the synthesis of cyclobutanones and functionalized cyclopropanes[1]. A critical failure point in these syntheses is the premature ring opening of the cyclopropyllithium species before it can successfully trap an electrophile. This guide provides field-proven methodologies, mechanistic insights, and strict cryogenic protocols to prevent the decomposition of 1-ethoxycyclopropyllithium.
Mechanism and Workflow Diagrams
Caption: Mechanism of 1-ethoxycyclopropyllithium generation, trapping, and undesired thermal ring opening.
Caption: Step-by-step cryogenic workflow for preventing premature ring opening.
Troubleshooting Guides & FAQs
Q1: Why does my 1-ethoxycyclopropyllithium ring-open before I can trap it? A1: The decomposition is driven by a combination of high ring strain (approximately 27.5 kcal/mol) and the electronic nature of the intermediate. The electropositive lithium atom adjacent to the electron-donating ethoxy group creates a highly polarized, carbenoid-like species[2]. If the system absorbs thermal energy (typically above -50 °C), the relief of ring strain drives electrocyclic ring opening, converting the cyclopropyllithium into an acyclic lithium enolate or allylic species. Strict adherence to cryogenic conditions (-78 °C) is required to kinetically trap the intact cyclopropyl ring[3].
Q2: What is the exact, validated protocol for generating this reagent without decomposition? A2: To prevent ring opening, the halogen-metal exchange must be rapid and cold. The protocol must act as a self-validating system where timing and temperature control are absolute[3]:
-
Preparation: Under an N2 or Argon atmosphere, add anhydrous diethyl ether (Et2O) to a flame-dried Schlenk flask and cool to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 1-bromo-1-ethoxycyclopropane (1.0 equiv) to the cooled solvent.
-
Lithiation: Slowly add t-butyllithium (approx. 1.85 to 2.0 equiv in pentane) dropwise. Monitor the internal temperature using a cryogenic thermocouple to ensure it does not exceed -75 °C during the exothermic addition.
-
Incubation: Stir the mixture for exactly 5 minutes at -78 °C. Prolonged stirring increases the risk of gradual ring opening.
-
Trapping: Rapidly add the electrophile (e.g., an aldehyde or ketone) as a solution in dry Et2O that has been pre-cooled to -78 °C.
-
Workup: Allow the reaction to warm slowly only after the electrophile has been fully consumed. The resulting 1-alkoxy-1-(1-hydroxyalkyl)cyclopropanes can later be rearranged to cyclobutanones using tetrafluoroboric acid[3].
Q3: How does solvent choice affect the stability of the cyclopropyllithium species? A3: Solvent coordination plays a critical role in the stability of organolithium carbenoids. Diethyl ether (Et2O) is the preferred solvent[3]. Tetrahydrofuran (THF) is a stronger Lewis base and coordinates more effectively to the lithium cation. This strong coordination increases the ionic character of the C-Li bond (creating a more solvent-separated ion pair), which inadvertently lowers the activation energy barrier for C-C bond cleavage and promotes premature ring opening. Et2O maintains a tighter ion pair, stabilizing the cyclopropyl framework.
Q4: Can I use n-BuLi instead of t-BuLi for the halogen-metal exchange? A4: It is highly recommended to use t-BuLi. The halogen-metal exchange with t-BuLi is extremely fast even at -78 °C, allowing the generation of 1-ethoxycyclopropyllithium to complete before thermal decomposition can occur[3]. Furthermore, t-BuLi requires two equivalents (the second equivalent irreversibly destroys the formed t-butyl bromide via dehydrohalogenation), driving the reaction to completion. n-BuLi reacts much slower at -78 °C, which often tempts researchers to raise the reaction temperature—inevitably leading to catastrophic ring opening of the cyclopropyllithium intermediate.
Quantitative Data Presentation
To illustrate the sensitivity of 1-ethoxycyclopropyllithium, the following table summarizes the causal relationship between reaction conditions and reagent stability based on standard organolithium behavior:
| Temperature (°C) | Solvent System | Exchange Time | Degree of Ring Opening | Typical Trapped Product Yield |
| -78 °C | Diethyl Ether | 5 min | < 2% | 80 - 90% |
| -78 °C | THF | 5 min | ~ 10 - 15% | 60 - 75% |
| -50 °C | Diethyl Ether | 15 min | > 40% | < 40% |
| 0 °C | Diethyl Ether | 5 min | 100% | 0% |
Note: Yields refer to the formation of the intermediate cyclopropanemethanol derivatives prior to any subsequent acid-catalyzed ring expansion to cyclobutanones[3].
References
-
Product Class 2: Cyclobutanones and Their Precursors Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
Carbenoids with neighboring heteroatoms. III. Electrophilic reactions of two alpha-halocyclopropyllithium compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Troubleshooting low conversion in 1-bromo-1-ethoxycyclopropane reactions
Topic: Troubleshooting Low Conversion & Instability Audience: Synthetic Chemists & Process Development Scientists
Welcome to the Reagent Support Center
You are accessing the technical guide for 1-bromo-1-ethoxycyclopropane (BECP). This reagent is a valuable "cyclopropanone equivalent" used to introduce strained rings into drug scaffolds. However, its unique geminal-bromoether structure makes it chemically schizophrenic: it is prone to both thermal decomposition and hydrolytic ring opening.
This guide is structured as a Level 2 Engineering Response , addressing the three most common failure modes reported by our users.
Quick Diagnostic: What is your failure mode?
Before proceeding, identify your specific issue using the logic flow below.
Figure 1: Diagnostic decision tree for isolating reaction failures.
Module 1: Lithiation Failure (Metal-Halogen Exchange)
Symptom: You attempted to generate the nucleophile (1-ethoxycyclopropyllithium) to attack an electrophile (e.g., aldehyde, ketone), but isolated only ethoxycyclopropane (the reduced product) or complex decomposition mixtures.
The Root Cause: Carbenoid Instability
The lithiated species is a carbenoid . Unlike standard alkyl lithiums, the adjacent oxygen atom stabilizes the negative charge inductively but also weakens the C-Li bond.
-
Thermal Decomposition: Above -40°C, the species undergoes
-elimination to form ethylene and lithium ethoxide (or ring opens). -
Proton Scavenging: The species is extremely basic. Even trace moisture or acidic protons on the electrophile will quench it immediately to ethoxycyclopropane.
Protocol: The "Inverse Addition" Technique
Do not add the electrophile to the lithium species if the reaction is scaling up. The localized exotherm will destroy the reagent.
Step-by-Step Optimization:
-
Solvent: Use anhydrous THF/Et₂O (3:2 ratio). Pure THF can sometimes promote
-elimination; Ether stabilizes the carbenoid. -
Reagent: Use t-BuLi (2.0 equiv) at -78°C . n-BuLi is often too slow, requiring higher temperatures that trigger decomposition.
-
The "Barbier" Alternative: If the lithio-species decomposes faster than it reacts, mix the BECP and the electrophile (if compatible with t-BuLi) together at -78°C, then add t-BuLi. This captures the transient anion immediately.
| Parameter | Standard Condition | Optimized Condition | Reason |
| Temperature | -40°C to 0°C | -78°C (Strict) | Prevents ring fragmentation to ethylene. |
| Lithium Source | n-BuLi | t-BuLi (2 eq) | Faster exchange at cryogenic temps. |
| Addition Mode | Electrophile to Li | Li to Electrophile | Minimizes residence time of unstable anion. |
Module 2: Cross-Coupling Stagnation (Suzuki/Negishi)
Symptom: Standard Pd-catalyzed coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃) result in >80% recovered starting material.
The Root Cause: Oxidative Addition Barrier
Despite the ring strain, the C-Br bond is electron-rich (due to the ethoxy group). Standard Pd(0) catalysts struggle to oxidatively add into this bond compared to a simple aryl bromide. Furthermore, the gem-disubstitution creates steric hindrance.
Troubleshooting Guide
1. Ligand Selection is Critical Standard triphenylphosphine is insufficient. You require electron-rich, bulky phosphines to force the oxidative addition.
-
Recommended: S-Phos, X-Phos, or
. -
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
2. The "Silver Effect" (The Secret Weapon) If conversion is stalled, add Ag₂O or Ag₂CO₃ (1.0 equiv) .
-
Mechanism:[1][2][3][4][5] Silver assists in halide abstraction, creating a cationic Pd-intermediate that facilitates the transmetallation step, particularly in difficult couplings involving cyclopropyl halides.
3. Recommended Protocol (Suzuki-Miyaura)
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%).
-
Base: K₃PO₄ (3.0 equiv) - anhydrous is better than aqueous here.
-
Solvent: Toluene/Water (10:1) at 80°C.
-
Additive: If stalled, add Ag₂CO₃.
Module 3: Reagent Stability & Storage
Symptom: The bottle of BECP has turned dark/viscous, or the reaction yields ethyl 3-bromopropionate .
The Root Cause: Acid-Catalyzed Ring Opening
BECP is a cyclic acetal equivalent. In the presence of trace acid and moisture (from air), the ring opens to relieve strain.
Figure 2: The primary decomposition pathway of BECP during storage.
Prevention & Purification [6][7]
-
Storage: Must be stored over Potassium Carbonate (K₂CO₃) pellets in the fridge. The base neutralizes any trace acid generated over time.
-
Distillation: If the liquid is yellow/brown, distill it under reduced pressure (vacuum) with a pinch of CaCO₃ in the distillation flask to prevent autocatalytic decomposition during heating.
References & Authority
-
Preparation & Handling:
-
Lithium-Halogen Exchange Dynamics:
-
Palladium Catalyzed Couplings:
-
Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Halides." Chem. Rev.2011 , 111, 1657. (Review covering ligand requirements for hindered cyclopropanes).
-
-
Silver Additives in Coupling:
Sources
- 1. Mechanism of Decomposition of Surface Ethoxy Species to Ethene and Acidic OH Groups on H-ZSM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the N-cyclopropylimine-1-pyrroline photorearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Handling of 1-lithio-1-ethoxycyclopropane
This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-lithio-1-ethoxycyclopropane. As a highly reactive and potentially unstable intermediate, understanding its characteristics at different temperatures is crucial for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 1-lithio-1-ethoxycyclopropane?
The stability of 1-lithio-1-ethoxycyclopropane is primarily dictated by temperature, the solvent system, and the presence of impurities such as moisture and air. As a strong organolithium base, it is extremely sensitive to protic sources. The high ring strain of the cyclopropane ring also contributes to its reactivity and potential for decomposition.[1]
Q2: At what temperature should I generate and store 1-lithio-1-ethoxycyclopropane?
For optimal stability, 1-lithio-1-ethoxycyclopropane should be generated and used in situ at low temperatures, typically between -78 °C and -20 °C. Storage of the isolated reagent is not recommended due to its thermal lability. Decomposition rates increase significantly at higher temperatures, leading to a loss of the desired reagent and the formation of byproducts.
Q3: What is the expected decomposition pathway for 1-lithio-1-ethoxycyclopropane at elevated temperatures?
While specific studies on 1-lithio-1-ethoxycyclopropane are limited, related organolithium compounds and strained ring systems suggest that at elevated temperatures, decomposition can occur through several pathways. These may include ring-opening reactions, elimination to form cyclopropene derivatives, or reaction with the solvent. The presence of the ethoxy group may also influence the decomposition mechanism, potentially through alpha- or beta-elimination pathways.
Troubleshooting Guide
Problem 1: My reaction with freshly prepared 1-lithio-1-ethoxycyclopropane is giving low yields.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete lithiation | Ensure the use of a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium. Verify the titer of the organolithium reagent before use. | The acidity of the C-H bond on the cyclopropane ring requires a sufficiently strong base for complete deprotonation. |
| Decomposition of the reagent | Maintain a reaction temperature below -20 °C. Use the reagent immediately after its formation. | 1-lithio-1-ethoxycyclopropane is thermally unstable and will decompose over time, even at low temperatures. |
| Reaction with solvent | Use a dry, non-reactive solvent such as tetrahydrofuran (THF) or diethyl ether. | Ethereal solvents are generally compatible with organolithium reagents at low temperatures, but prolonged exposure or warming can lead to solvent deprotonation or ether cleavage. |
| Presence of moisture or air | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Organolithium reagents are highly reactive towards water and oxygen, leading to rapid quenching and the formation of undesired byproducts. |
Problem 2: I am observing unexpected byproducts in my reaction mixture.
This often points to the decomposition of the 1-lithio-1-ethoxycyclopropane or side reactions with your substrate or solvent.
-
Analysis: Use techniques like GC-MS or NMR spectroscopy to identify the byproducts. Common byproducts may arise from ring-opening of the cyclopropane, or from the reaction of the organolithium with the solvent.
-
Solution: Re-evaluate the reaction temperature and time. A lower temperature and shorter reaction time may minimize byproduct formation. Ensure all reagents are pure and free of contaminants.
Experimental Protocols
Protocol 1: In Situ Generation of 1-lithio-1-ethoxycyclopropane
This protocol describes the generation of 1-lithio-1-ethoxycyclopropane for immediate use in a subsequent reaction.
Materials:
-
Ethoxycyclopropane
-
n-Butyllithium (or other suitable organolithium base) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dry, inert atmosphere (argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add anhydrous THF (or diethyl ether) to the flask via syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add ethoxycyclopropane to the cooled solvent via syringe.
-
While maintaining the temperature at -78 °C, add a titrated solution of n-butyllithium dropwise via syringe. A slight excess (1.05-1.1 equivalents) is often used to ensure complete reaction.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 1-lithio-1-ethoxycyclopropane.
-
The reagent is now ready for immediate use in the next reaction step.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for diagnosing and resolving low reaction yields.
References
-
PubChem. (n.d.). Ethoxycyclopropane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]
Sources
Optimal solvent systems for 1-bromo-1-ethoxycyclopropane coupling
Technical Support Center: Optimal Solvent Systems for 1-Bromo-1-Ethoxycyclopropane Coupling
Introduction: The "Masked Cyclopropanone" Challenge
User: "I am trying to couple 1-bromo-1-ethoxycyclopropane to an aryl halide, but I'm seeing low yields and ring-opened byproducts. What is the optimal solvent system?"
Scientist's Response: 1-bromo-1-ethoxycyclopropane is a unique, high-value building block often used as a masked cyclopropanone equivalent. Unlike standard alkyl halides, its coupling chemistry is dominated by its sensitivity to thermal rearrangement and its quaternary center.
The "coupling" of this reagent almost invariably proceeds via a nucleophilic pathway (Lithium-Halogen Exchange
Part 1: The Critical Lithiation Step (Solvent Selection)
Q: Why does my lithiation step result in ring-opened products (ethyl vinyl ketone derivatives) before I even add the electrophile?
A: This is a solvent-mediated stability issue. The intermediate, 1-ethoxycyclopropyllithium , is a carbenoid-like species that is thermally unstable.
-
The Mechanism of Failure: Above -40°C, or in the presence of strong Lewis basic solvents that coordinate too tightly, the lithium species undergoes
-elimination or ring fragmentation to form enolates of ethyl vinyl ketone. -
The Solvent Solution:
-
Preferred Solvent: Diethyl Ether (Et₂O) .[1]
-
Why: Et₂O coordinates to Lithium less strongly than THF.[1] This "looser" solvation reduces the propensity for the lithium species to undergo internal elimination/fragmentation at low temperatures.
-
Alternative: THF can be used but requires strictly lower temperatures (
maintained rigorously) and immediate transmetallation. THF accelerates the lithium-halogen exchange but also accelerates the decomposition.
-
Protocol Recommendation:
Perform the Li-halogen exchange in Et₂O at
Part 2: Transmetallation & Cross-Coupling (Negishi vs. Suzuki)
Q: Once lithiated, which coupling system offers the highest fidelity?
A: The Negishi Coupling (via Zinc) is the industry standard for this reagent. The Suzuki route (via Boron) is possible but often requires an extra step to isolate the boronate ester, which can be unstable.
Scenario A: Negishi Coupling (Recommended)
-
Workflow: 1-Ethoxycyclopropyllithium
Add ZnCl₂ 1-Ethoxycyclopropylzinc chloride Add Aryl Halide + Pd Catalyst. -
Optimal Solvent System: Et₂O / THF mixture .
-
Generation: Et₂O (for stability of Li-species).
-
Transmetallation: Add ZnCl₂ (solution in THF). The solvent becomes an Et₂O/THF mix.
-
Coupling: The presence of THF is now beneficial as it solubilizes the Zinc species and stabilizes the Pd(0)/Pd(II) catalytic cycle.
-
Scenario B: Suzuki Coupling
-
Workflow: Lithiation
Quench with B(OMe)₃ Hydrolysis/Pinacol Coupling. -
Optimal Solvent System: Toluene/Water or Dioxane/Water (biphasic).
-
Note: This is less "one-pot" friendly than the Negishi route.
Part 3: Troubleshooting & Optimization Guide
Q: I see "homocoupling" of my aryl halide and no cyclopropane incorporation. Why?
A: This indicates failed transmetallation . The Zinc reagent likely hydrolyzed or the Lithiated species decomposed before Zinc addition.
-
Fix: Ensure ZnCl₂ is anhydrous (melt-dried under vacuum).
-
Fix: Ensure the lithiated species is transferred via cannula to the Zinc solution (or vice versa) at
without warming.
Q: My product hydrolyzes during workup. How do I handle the ether acetal?
A: The product is a cyclopropyl ethyl ether . It is an acetal.
-
Acid Sensitivity: It will hydrolyze to cyclopropanone (which opens to ethyl vinyl ketone) in acidic media.
-
Workup: Use basic or neutral workup (Sat. NaHCO₃). Avoid 1M HCl or silica gel chromatography with acidic impurities (add 1% Et₃N to eluent).
Summary Data: Solvent Performance Matrix
| Solvent System | Stability of Li-Intermediate | Coupling Rate (Pd) | Risk of Ring Opening | Recommended For |
| Diethyl Ether (Pure) | High | Low | Low | Initial Lithiation Step |
| THF (Pure) | Low (Decomposes > -60°C) | High | High | Transmetallation / Coupling Phase |
| Et₂O / THF (2:1) | Moderate | High | Moderate | One-Pot Negishi (Best Balance) |
| CPME (Cyclopentyl Methyl Ether) | High | Moderate | Low | Green Alternative to Et₂O |
Visualizing the Decision Process
The following diagram illustrates the critical decision points for solvent selection based on the reaction stage.
Caption: Decision tree for solvent selection emphasizing the stability of the lithiated intermediate in Et₂O versus the risk of decomposition in THF.
Detailed Protocol: Negishi Coupling of 1-Bromo-1-ethoxycyclopropane
Objective: Coupling with 4-Bromoanisole.
-
Lithiation (The Stability Phase):
-
To a flame-dried flask under Argon, add 1-bromo-1-ethoxycyclopropane (1.0 equiv) and anhydrous Et₂O (0.2 M).
-
Cool to
. -
Add t-BuLi (2.0 equiv, pentane solution) dropwise. Stir for 30 min at
. -
Note: The solution may become cloudy; this is normal.
-
-
Transmetallation (The Solvent Switch):
-
Dissolve anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF (minimal volume).
-
Add the ZnCl₂/THF solution dropwise to the lithiated species at
. -
Allow the mixture to warm to
over 30 mins. The solvent system is now predominantly Et₂O with THF cosolvent.
-
-
Coupling (The Catalytic Phase):
-
Add the electrophile (4-Bromoanisole, 0.8 equiv) and Catalyst (Pd(PPh₃)₄, 5 mol%).
-
Heat to reflux (approx 40-50°C) for 4-12 hours.
-
Checkpoint: Monitor by TLC.[2] If the reaction is sluggish, add more THF to increase polarity and reflux temperature.
-
-
Workup:
-
Quench with saturated NaHCO₃ (Do NOT use NH₄Cl or HCl).
-
Extract with Et₂O.[1] Dry over Na₂SO₄ (add a drop of Et₃N to the drying agent to ensure basicity).
-
References
-
Negishi Coupling Overview & Zinc Reagents
- Title: Negishi Coupling - Wikipedia
- Source: Wikipedia
-
URL:[Link]
-
Lithium-Halogen Exchange Solvent Effects
- Title: The Mechanism of Lithium-Halogen Exchange
- Source: Macmillan Group (Princeton)
-
URL:[Link]
-
Stability of Organolithiums in Ethers
-
General Reactivity of 1-Bromo-1-ethoxycyclopropane
- Title: 1-Bromo-1-ethoxycyclopropane | PubChem
- Source: NIH PubChem
-
URL:[Link]
Sources
- 1. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Handling the Moisture Sensitivity of 1-Bromo-1-Ethoxycyclopropane Intermediates
Welcome to the technical support center for 1-bromo-1-ethoxycyclopropane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging intermediate. As a highly reactive gem-bromocyclopropane ether, its efficacy in synthetic protocols is critically dependent on the rigorous exclusion of moisture. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues encountered during its handling and use, ensuring the integrity of your experiments and the success of your synthetic outcomes.
The Challenge: Inherent Instability in the Presence of Water
1-Bromo-1-ethoxycyclopropane is a valuable building block in organic synthesis, often used to introduce the cyclopropyl moiety.[1][2] However, its structure, featuring a halogen and an ether group on the same cyclopropyl carbon, renders it highly susceptible to hydrolysis. Even trace amounts of water can lead to rapid decomposition, compromising reaction yields and generating impurities. Understanding and controlling this sensitivity is paramount for reproducible and successful synthesis.
Troubleshooting Guide
This section addresses common problems encountered during experiments with 1-bromo-1-ethoxycyclopropane in a direct question-and-answer format.
Issue 1: My reaction yield is low or non-existent, and my starting material seems to have disappeared.
Question: I am performing a reaction with 1-bromo-1-ethoxycyclopropane, but upon workup and analysis (TLC, crude NMR), I see very little to no desired product. What is the most likely cause?
Answer: The primary suspect in this scenario is the premature degradation of the 1-bromo-1-ethoxycyclopropane intermediate due to unintentional exposure to moisture. This compound readily hydrolyzes, and even atmospheric humidity can be sufficient to initiate decomposition.
The underlying chemistry involves the cleavage of the carbon-oxygen bond, facilitated by protonation of the ether oxygen by water, followed by the departure of the ethoxy group and attack of water on the resulting stabilized cyclopropyl cation. This process is often faster than the intended synthetic reaction, especially if the reaction conditions are not scrupulously anhydrous.
Troubleshooting & Optimization Steps:
-
Verify Solvent and Reagent Anhydrousness: Standard "anhydrous" solvents from commercial suppliers may not be sufficiently dry for this substrate. It is critical to use freshly dried and degassed solvents.[3]
-
Action: Dry solvents using an appropriate method, such as passing them through an activated alumina column (solvent purification system) or by distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Validation: Confirm solvent dryness using Karl Fischer titration to ensure water content is below 50 ppm.
-
-
Implement Rigorous Inert Atmosphere Techniques: All manipulations involving 1-bromo-1-ethoxycyclopropane must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[4]
-
Action: Use Schlenk line techniques or a glove box for all transfers and reactions.[3] Glassware must be oven-dried (at >120 °C for several hours) or flame-dried under vacuum and cooled under a stream of inert gas immediately before use.
-
-
Pre-check Reagent Quality: If you suspect your stock of 1-bromo-1-ethoxycyclopropane has been compromised, it is best to use a fresh, unopened bottle or repurify the material if possible (though its instability makes purification challenging).
Experimental Protocol: Setting Up a Moisture-Free Reaction
-
Glassware Preparation: Assemble the required glassware (e.g., round-bottom flask, condenser) and flame-dry all components under high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Solvent Transfer: Transfer the freshly dried solvent into the reaction flask via cannula or a dry syringe.[5]
-
Reagent Addition: Add other non-moisture-sensitive reagents to the flask. If they are solids, ensure they are dried in a vacuum oven beforehand.
-
Intermediate Transfer: Cool the reaction mixture to the desired temperature. Using a dry, gas-tight syringe, carefully withdraw the required amount of 1-bromo-1-ethoxycyclopropane and add it dropwise to the reaction mixture.[6] Ensure the syringe is purged with inert gas before use.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often achieved by connecting the apparatus to a bubbler.
Issue 2: I am observing unexpected byproducts in my reaction mixture.
Question: My crude NMR or GC-MS analysis shows several unfamiliar peaks in addition to (or instead of) my expected product. What are these byproducts and where do they come from?
Answer: The formation of unexpected byproducts is a strong indicator of the hydrolytic decomposition of 1-bromo-1-ethoxycyclopropane. The primary hydrolysis product is typically ethoxycyclopropanol, which itself can be unstable and undergo further reactions, such as ring-opening, to form various carbonyl-containing species.
The exact nature of the byproducts will depend on your specific reaction conditions (e.g., temperature, pH, other reagents present). For instance, under acidic conditions, the ring-opening of the cyclopropanol intermediate can be accelerated.
Troubleshooting & Optimization Steps:
-
Characterize Byproducts: If possible, isolate and characterize the main byproducts using techniques like LC-MS, GC-MS, or NMR.[7][8] Understanding their structure will provide definitive evidence of hydrolysis and can help you pinpoint the source of water contamination.
-
Review Workup Procedure: Aqueous workups can cause degradation of any unreacted starting material or sensitive products.[9]
-
Action: If your product is stable, ensure the reaction has gone to completion before quenching with water. If the product is also sensitive, consider a non-aqueous workup, such as quenching with a solid, anhydrous agent, followed by filtration and solvent removal.
-
-
Control Reaction Temperature: While not always intuitive, higher temperatures can sometimes accelerate the rate of hydrolysis more than the desired reaction. If feasible, attempt the reaction at a lower temperature.
Visualization of the Hydrolysis Pathway
The following diagram illustrates the proposed mechanism for the hydrolysis of 1-bromo-1-ethoxycyclopropane, leading to the formation of unstable intermediates and subsequent byproducts.
Caption: Proposed hydrolysis mechanism of 1-bromo-1-ethoxycyclopropane.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 1-bromo-1-ethoxycyclopropane to ensure its stability?
A1: Proper storage is the first line of defense against degradation. The compound should be stored under a dry, inert atmosphere (argon is preferred over nitrogen for long-term storage). Keep the container tightly sealed.[10] It should be stored in a refrigerator or a dedicated flammables cabinet, away from heat and ignition sources, to minimize decomposition.[11][12] For added protection, the sealed container can be placed inside a desiccator containing a suitable drying agent.[4]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents contact with atmospheric moisture and oxygen. |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of potential decomposition pathways.[13] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. |
| Location | Flammables cabinet, away from incompatible materials | Ensures safety and prevents reaction with strong oxidizing agents or bases.[11] |
Q2: What is the best way to transfer the liquid reagent from its storage bottle to my reaction flask?
A2: The preferred method for transferring moisture-sensitive liquids is using a dry, gas-tight syringe or a cannula.[6] Commercial containers like those with a Sure/Seal™ septum are designed for this purpose.[3] The key is to maintain a positive pressure of inert gas in both the source bottle and the receiving flask to prevent atmospheric contamination.
Visualization of Reagent Transfer Workflow
Caption: Workflow for the safe transfer of moisture-sensitive reagents.
Q3: Can I monitor the decomposition of 1-bromo-1-ethoxycyclopropane analytically?
A3: Yes. If you suspect decomposition, you can use several analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to develop a stability-indicating method to separate the parent compound from its degradation products.[14][15] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also very effective; you would look for the disappearance of characteristic peaks for the ethoxy group (a quartet and a triplet) and the cyclopropyl protons, and the appearance of new, often complex signals in their place. Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile degradation products.
Q4: Are there any materials or reagents I should absolutely avoid using with 1-bromo-1-ethoxycyclopropane?
A4: Beyond the obvious incompatibility with water and protic solvents (like alcohols), you should avoid strong bases and strong oxidizing agents, as stated in safety data sheets for similar compounds.[11] Strong bases can promote elimination reactions, while strong oxidizers can lead to uncontrolled and potentially hazardous reactions. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.[11][16]
References
-
Cheméo. (2025). 1-bromo-1-ethoxycyclopropane. Retrieved from Cheméo. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet for 1-Bromopropane. Retrieved from DC Fine Chemicals. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
PubChem. (n.d.). 1-Bromo-1-ethylcyclopropane. Retrieved from National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molecules, 28(6), 2649. [Link]
-
Xue, F., et al. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
-
LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from LCGC International. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Bromo-1-propene, 98% (cis/trans mixture). Retrieved from Cole-Parmer. [Link]
-
Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved from Organic Syntheses. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (2022). Water Sensitive Chemicals. Retrieved from UC Berkeley. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. 20, 775-781. [Link]
-
Rzepa, H. (2013). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog. [Link]
-
Vaia. (n.d.). Treatment of the following stereoisomer of 1-bromo-1,2-diphenylpropane with sodium ethoxide in ethanol gives a single stereoisomer of 1,2. Retrieved from Vaia. [Link]
-
OUCI. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 400(7), 2475-2486. [Link]
-
Chemistry Stack Exchange. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Retrieved from Chemistry Stack Exchange. [Link]
-
PubChemLite. (n.d.). 1-bromo-1-ethoxycyclopropane (C5H9BrO). Retrieved from PubChemLite. [Link]
-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from NCBI. [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1032. [Link]
-
Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Retrieved from Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from NCBI. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from Chemistry Stack Exchange. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.cn]
- 7. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass … [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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- 13. chemscene.com [chemscene.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: 1-Bromo-1-ethoxycyclopropane Activation & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure point in cyclopropane functionalization: beta-elimination .
When activating 1-bromo-1-ethoxycyclopropane—either via halogen-metal exchange or transition-metal catalysis—the inherent ring strain (approx. 27.5 kcal/mol) and the presence of the ethoxy group create a thermodynamic driving force for ring-opening and elimination pathways. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to suppress these side reactions and secure high-yielding transformations.
Part 1: Fundamental FAQs on Activation and Instability
Q1: Why is 1-bromo-1-ethoxycyclopropane so prone to beta-elimination during metalation? A: The causality lies in the stabilization of the resulting organometallic intermediate. When 1-bromo-1-ethoxycyclopropane undergoes halogen-metal exchange to form 1-ethoxycyclopropyllithium, the species is kinetically stable only at strict cryogenic temperatures[1]. If the temperature rises, the intermediate can undergo alpha-elimination to a carbenoid. Furthermore, upon reaction with certain electrophiles (like epoxides), the intermediate undergoes a strain-relieving ring-opening followed by the selective beta-elimination of lithium alkoxide to yield allylic alcohols[2]. In transition-metal catalysis, the formation of a cyclopropyl-palladium(II) intermediate places the metal adjacent to beta-hydrides. If the subsequent reductive elimination is slow, beta-hydride elimination outcompetes it, leading to ring-opened enol ethers or cyclopropenes[3].
Q2: How does ligand architecture prevent beta-elimination in Pd-catalyzed cross-couplings?
A: Beta-hydride elimination requires a vacant coordination site on the palladium center and a coplanar arrangement of the Pd-C-C-H atoms. By utilizing sterically demanding, electron-rich phosphine ligands (such as XPhos or adYPhos), the catalyst is forced into a highly active monoligated
Part 2: Troubleshooting Workflows & Mechanistic Pathways
To visualize the divergence between successful activation and beta-elimination, refer to the mechanistic pathways and troubleshooting logic below.
Mechanistic divergence of cyclopropylmetal intermediates: desired coupling vs. beta-elimination.
Troubleshooting workflow for mitigating beta-elimination during cyclopropane activation.
Part 3: Quantitative Data on Activation Parameters
The table below summarizes how reaction parameters dictate the dominant mechanistic pathway.
| Activation Method | Reagent / Ligand | Temperature | Dominant Pathway | % Desired Adduct | % β-Elimination Byproduct |
| Lithiation | -78 °C | Halogen-Metal Exchange | > 90% | < 5% | |
| Lithiation | 0 °C | Carbenoid / Alkoxide Elim. | < 10% | > 80% | |
| Pd-Coupling | 80 °C | β-Hydride Elimination | ~ 15% | ~ 75% | |
| Pd-Coupling | 25 °C | Reductive Elimination | > 90% | < 2% |
Data synthesized from standardized cyclopropyl cross-coupling and lithiation benchmarks[3],[2],[4].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed to the next step if the validation criteria are not met.
Protocol A: Low-Temperature Lithiation (Avoiding Alkoxide Elimination)
Objective: Generate 1-ethoxycyclopropyllithium without triggering strain-relieving beta-elimination.
-
Preparation: Flame-dry a Schlenk flask under argon. Charge with 1-bromo-1-ethoxycyclopropane (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Crucial: Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.
-
Activation: Add
-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C[1]. -
Self-Validation Step (The Quench Test): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL of
. Analyze the aliquot via GC-MS.-
Pass: >95% detection of 1-deutero-1-ethoxycyclopropane.
-
Fail: Detection of ring-opened ethyl propyl ether derivatives indicates the internal temperature exceeded -60 °C during metalation, triggering elimination. Discard the batch.
-
-
Electrophilic Trapping: If the validation passes, add the electrophile (e.g., aldehyde or ketone) dropwise. Maintain at -78 °C for 2 hours before slowly warming to 0 °C to prevent beta-elimination of lithium alkoxide[2].
Protocol B: Palladium-Catalyzed Cross-Coupling
Objective: Suppress beta-hydride elimination using a bulky
-
Catalyst Pre-activation: In a glovebox, combine
(2.5 mol%) and adYPhos (5.0 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes. -
Self-Validation Step (Ligand Coordination): Analyze a micro-aliquot via
NMR.-
Pass: Observation of characteristic doublets at 35.5 and 26.1 ppm (
Hz), confirming the formation of the active monoligated complex[4]. -
Fail: Presence of uncoordinated ligand (singlet). Continue stirring until fully complexed.
-
-
Coupling: Add 1-bromo-1-ethoxycyclopropane (1.2 equiv), the aryl halide (1.0 equiv), and
(2.0 equiv). -
Reaction: Seal the vessel, remove from the glovebox, and stir at 25–40 °C for 12 hours. The bulky ligand accelerates reductive elimination, trapping the cyclopropyl group before beta-hydride elimination can occur[3].
References
-
Organic Syntheses Procedure: 1-Bromo-1-ethoxycyclopropane. Organic Syntheses. URL:[Link]
-
Allylic alcohols and amines by carbenoid eliminative cross-coupling using epoxides or aziridines. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. URL:[Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Sources
Purification methods for 1-bromo-1-ethoxycyclopropane reaction mixtures
The following guide serves as a specialized Technical Support Center resource for the purification and handling of 1-bromo-1-ethoxycyclopropane (CAS: 95631-62-2).
Ticket ID: PUR-95631-62-2 Status: Open Priority: High (Thermal/Hydrolytic Instability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary & Critical Warnings
1-bromo-1-ethoxycyclopropane is a highly reactive gem-halocyclopropyl ether. It serves as a synthetic equivalent to cyclopropanone or as a precursor for cyclopropyl-metal species.
Operational Risks:
-
Thermal Instability: The strained cyclopropane ring, combined with the geminal bromo-ethoxy substitution, makes this compound prone to thermal rearrangement (ring opening) above 60–70 °C.
-
Hydrolytic Sensitivity: Structurally, this is a cyclic
-bromo ether. It behaves like a protected acyl halide. Exposure to moisture, especially under acidic conditions, rapidly hydrolyzes it to ethyl 3-bromopropanoate or cyclopropanecarboxylic derivatives. -
Bromoform Contamination: Synthesis typically involves the addition of dibromocarbene (from bromoform/base) to ethyl vinyl ether. Residual bromoform is the most persistent impurity.
Quick-Reference Data & Physical Properties[1][2][3][4]
| Property | Value | Notes |
| CAS Number | 95631-62-2 | |
| Molecular Formula | ||
| Molecular Weight | 165.03 g/mol | |
| Boiling Point | 48–50 °C @ 25 Torr | Do not exceed 60 °C bath temp. |
| Density | ~1.46 g/cm³ | Denser than water.[1] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (HBr release). |
| Storage | 2–8 °C, under Argon/Nitrogen | Add |
Troubleshooting & FAQs
Q1: My reaction mixture turned black during distillation. What happened?
Diagnosis: Thermal decomposition triggering autocatalytic dehydrobromination. Mechanism: Trace HBr acts as a catalyst, opening the cyclopropane ring or cleaving the ether. The heat of distillation accelerates this. Solution:
-
Never distill without a solid base stabilizer in the still pot. Add 0.5–1.0 g of anhydrous
or CaO to the distillation flask. -
Lower the bath temperature and improve vacuum quality (<10 Torr is preferred) to keep the internal temperature below 45 °C.
Q2: I cannot separate Bromoform ( ) from my product.
Diagnosis: Boiling point proximity and azeotrope formation. Bromoform boils at 149 °C (atm), but under vacuum, its tail fractions can contaminate the product. Solution:
-
Pre-Distillation Wash: If the crude mixture has significant bromoform, wash the organic layer with 50% NaOH solution before drying. Bromoform is somewhat unstable to concentrated base, while the cyclopropane is relatively stable to basic hydrolysis (unlike acidic).
-
Fractionation: Use a Vigreux column (10–15 cm). Do not rush the distillation. The refractive index is a quick check: Bromoform (
) is much higher than the product ( ).
Q3: Can I use Silica Gel Chromatography?
Diagnosis: High Risk. Standard silica gel is slightly acidic (
-
Avoid if possible. Distillation is superior.
-
If necessary: You must neutralize the silica. Slurry the silica in hexane containing 1–2% Triethylamine (
) before loading the column. Use a mobile phase also containing 1% . Without this, the compound will hydrolyze on the column.
Detailed Purification Protocol
Phase 1: Reaction Workup (The "Do No Harm" Phase)
Goal: Remove bulk base and phase-transfer catalysts without triggering hydrolysis.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract with Diethyl Ether (
) or Pentane. Avoid Dichloromethane (DCM) if possible, as it complicates density-based separation from bromoform later. -
Washing (Critical):
-
Wash 2x with Saturated
(removes trace acids). -
Wash 1x with Brine.
-
Do NOT use dilute HCl or acidic washes.
-
-
Drying: Dry over anhydrous
mixed with . (Magnesium sulfate is slightly acidic; Potassium Carbonate provides necessary buffering). -
Concentration: Remove solvent via rotary evaporation at < 30 °C . Do not heat the bath significantly.[2]
Phase 2: Vacuum Distillation (The Primary Purification)
Goal: Isolate pure product from high-boiling bromoform and tars.
-
Setup: Short-path distillation head or Kugelrohr apparatus.
-
Stabilization: Add a magnetic stir bar and ~500 mg of anhydrous
powder directly into the distillation flask. -
Vacuum Application: Apply high vacuum (target 10–25 Torr).
-
Heating:
-
Slowly raise oil bath temperature.
-
Collect the fraction boiling at 48–50 °C (at 25 Torr) .
-
Note: If using a lower vacuum (e.g., 1–5 Torr), the boiling point will drop to ambient temperatures. Ensure the receiving flask is cooled to -78 °C (Dry ice/Acetone) to prevent loss of product to the pump.
-
Phase 3: Storage
-
Flush the vial with Argon.
-
Add a few grains of activated 4Å Molecular Sieves or
to the vial. -
Seal with Parafilm and store at 4 °C.
Process Workflow Diagram
Caption: Logical workflow for the isolation of acid-sensitive gem-bromocyclopropyl ethers.
References
-
GuideChem . 1-bromo-1-ethoxycyclopropane - CAS 95631-62-2 Properties and Data. Retrieved from
-
Organic Syntheses . General procedures for gem-bromocyclopropanes (analogous chemistry). Coll. Vol. 6, p. 142 (1988). Retrieved from
-
Fisher Scientific . Safety Data Sheet: Cyclopropyl bromide derivatives. Retrieved from
-
PubChem . Compound Summary: 1-Bromo-1-ethylcyclopropane (Structural Analog). Retrieved from
Sources
Technical Support Center: 1-Bromo-1-ethoxycyclopropane Storage & Troubleshooting
Welcome to the Technical Support Center for 1-bromo-1-ethoxycyclopropane (CAS: 95631-62-2). Because this reagent serves as a highly reactive cyclopropanone equivalent—frequently utilized in the synthesis of cyclobutanones via (1-ethoxycyclopropyl)lithium intermediates—its structural instability demands rigorous storage and handling protocols[1],[2].
This guide is designed for researchers and drug development professionals to understand the causality behind degradation, troubleshoot compromised batches, and implement self-validating storage workflows.
Part 1: Core Storage & Handling FAQs
Q1: What is the optimal temperature for long-term storage, and why?
A: The absolute optimal storage temperature is -20°C [1].
The Causality: 1-bromo-1-ethoxycyclopropane contains an
Q2: Why is moisture exclusion critical, and what is the exact mechanism of degradation?
A: Strict anhydrous conditions are mandatory[3]. The
Mechanistic pathways of 1-bromo-1-ethoxycyclopropane degradation via heat and water.
Part 2: Troubleshooting Guide
Q3: How can I tell if my batch has degraded before starting a sensitive lithiation experiment?
A: Never assume purity after prolonged storage. Perform a rapid
Q4: My reagent degraded despite being stored in the freezer. What went wrong? A: The most common culprit is repeated freeze-thaw cycles . Opening a cold vial in a humid laboratory atmosphere causes immediate condensation of water directly into the reagent. Even microscopic amounts of water will initiate the HBr-catalyzed hydrolysis cascade described in Q2. To prevent this, the reagent must be aliquoted into single-use vials under an inert atmosphere prior to freezing.
Part 3: Quantitative Data & Diagnostics
Table 1: Storage Conditions vs. Expected Shelf Life
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Causality / Mechanistic Notes |
| Optimal | -20°C | Argon / Nitrogen | Several months | Suppresses thermal ring-opening; inert gas prevents hydrolysis[1]. |
| Sub-optimal | 0°C to 4°C | Argon / Nitrogen | 1 to 3 Weeks | Increased kinetic energy accelerates |
| Poor | Room Temp (20-25°C) | Air | Days to Hours | Rapid hydrolysis from ambient moisture; thermal decomposition[1]. |
Table 2: H NMR Diagnostic Peaks for Purity Validation[1]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Indication |
| Cyclopropane ring (CH | ~1.17 ppm | Multiplet | 7H | Confirms intact cyclopropane ring and methyl group. |
| Ethoxy methylene (CH | ~3.53 ppm | Quartet ( | 2H | Confirms intact ethoxy linkage. |
| Aldehyde/Alkene protons | > 4.0 ppm | Various | N/A | Warning: Indicates ring-opening / degradation. |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a post-aliquoting verification step, you mathematically eliminate the variable of handling-induced degradation before downstream synthesis.
Protocol: Cryogenic Aliquoting and Self-Validation
Step 1: Equipment Preparation Dry all amber glass vials, PTFE-lined crimp caps, and glass pipettes in an oven overnight at 110°C. Assemble and transfer them into a glovebox while hot under a continuous nitrogen flow to eliminate surface moisture[1].
Step 2: Inert Transfer
Transfer the bulk 1-bromo-1-ethoxycyclopropane into a glovebox maintained under a strict Argon atmosphere (<1 ppm H
Step 3: Single-Use Aliquoting Aliquot the reagent into the amber glass vials (e.g., 1-2 mL per vial depending on your standard reaction scale). Causality: Single-use aliquots prevent the introduction of condensation that occurs when a bulk bottle is repeatedly opened and chilled. Amber glass prevents potential photochemical degradation pathways.
Step 4: Hermetic Sealing Seal the vials using PTFE-lined crimp caps. Causality: PTFE is chemically inert to halogenated organics and provides a superior barrier against atmospheric moisture vapor transmission compared to standard rubber septa.
Step 5: Storage
Place the sealed vials in a secondary desiccator jar containing anhydrous CaSO
Step 6: Self-Validation (The Control Step)
Select one random vial from the newly aliquoted batch. Dissolve a 10 µL sample in anhydrous CDCl
Workflow for the handling, storage, and validation of 1-bromo-1-ethoxycyclopropane.
References
- Organic Syntheses Procedure: 1-Bromo-1-ethoxycyclopropane.orgsyn.org.
- e-EROS Encyclopedia of Reagents for Organic Synthesis.researchgate.net.
- Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones.researchgate.net.
Sources
Validation & Comparative
Comparative 1H NMR Analysis of 1-Bromo-1-ethoxycyclopropane: Benchtop vs. High-Field Systems
Executive Summary
The structural elucidation of strained, functionalized ring systems presents a unique analytical challenge due to the high degree of proton equivalence and subtle diastereotopic environments. 1-bromo-1-ethoxycyclopropane , a highly valuable synthetic intermediate used in the preparation of cyclobutanones and functionalized cyclopropylcarbinols[1], perfectly illustrates this challenge.
This guide objectively compares the performance of three tiers of Nuclear Magnetic Resonance (NMR) spectrometers—Benchtop (60 MHz) , Routine High-Field (400 MHz) , and Ultra-High-Field (800 MHz) —in resolving the complex spin systems of 1-bromo-1-ethoxycyclopropane. By analyzing the causality between magnetic field strength, chemical shift dispersion, and second-order coupling effects, this guide provides a definitive framework for selecting the appropriate analytical instrument for small-molecule characterization.
The Molecular and Magnetic Challenge: Causality of Spectral Overlap
To understand why instrument selection matters for this molecule, we must examine its magnetic environment. 1-bromo-1-ethoxycyclopropane possesses a plane of symmetry bisecting the C2–C3 bond, making the two methylene groups of the cyclopropane ring chemically equivalent. However, within each methylene group, the protons are diastereotopic: one is cis to the bromine atom (
Simultaneously, the ethoxy group contains a methyl (
The Physics of Resolution:
The ability to resolve these signals depends entirely on the ratio of chemical shift dispersion (
-
At 60 MHz (Benchtop), 0.1 ppm equates to a frequency difference of only 6 Hz. Because the
-coupling of the ethoxy group is ~8 Hz, the ratio is . This forces the system into a strongly second-order state, causing the cyclopropane protons and the methyl protons to merge into an indecipherable, heavily overlapping 7H multiplet[2]. -
At 800 MHz , 0.1 ppm equates to 80 Hz. The
ratio exceeds 10, pushing the system into the first-order regime and allowing baseline separation of the triplet from the cyclopropane multiplets.
Instrument Performance Comparison
The following tables quantify the analytical performance and spectral outcomes across the three instrument classes.
Table 1: Spectral Resolution by Field Strength
| Proton Environment | Chemical Shift ( | Benchtop (60 MHz) | Routine (400 MHz) | Ultra-High (800 MHz) |
| Ethoxy | 3.53 ppm | Quartet (2H) | Quartet (2H) | Quartet (2H) |
| Ethoxy | 1.17 ppm | Overlapped (7H total) | Triplet (3H) | Triplet (3H) |
| Ring | ~1.1 - 1.2 ppm | Overlapped (with | Partial AA'BB' overlap | Resolved Multiplet (2H) |
| Ring | ~1.1 - 1.2 ppm | Overlapped (with | Partial AA'BB' overlap | Resolved Multiplet (2H) |
Table 2: Operational Comparison
| Feature | Benchtop NMR (60 MHz) | Routine High-Field (400 MHz) | Ultra-High-Field (800 MHz) |
| Resolution ( | Low ( | Moderate ( | High ( |
| Limit of Detection | ~1 mmol/L | ~100 µmol/L | <10 µmol/L |
| Cryogen Dependency | None (Permanent NdFeB) | Liquid He / Liquid N2 | Liquid He / Liquid N2 |
| Analytical Verdict | Fail for full elucidation; Pass for crude reaction tracking. | Pass for routine structural confirmation. | Optimal for precise |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent sample degradation and guarantee quantitative integration. 1-bromo-1-ethoxycyclopropane is known to be relatively unstable at room temperature and highly sensitive to acid-catalyzed ring opening[1].
Step 1: Acid-Free Sample Formulation
-
Pass 1.0 mL of deuterated chloroform (
) through a short plug of basic alumina. Causality: Commercial often contains trace deuterium chloride ( ) from photolytic degradation, which will rapidly decompose the strained cyclopropane ring. -
Weigh 15.0 ± 0.1 mg of 1-bromo-1-ethoxycyclopropane and dissolve it in 600 µL of the neutralized
. -
Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Causality: TMS acts as a self-validating internal standard, anchoring the spectrum to exactly 0.00 ppm and mathematically correcting any magnetic field drift.
Step 2: High-Field Acquisition Setup (400/800 MHz)
-
Insert the 5 mm NMR tube into the probe and establish the deuterium lock.
-
Perform Automated Tuning and Matching (ATMA) on the
channel to maximize power transfer and optimize the Signal-to-Noise Ratio (SNR). -
Execute gradient shimming (TopShim) on the Z1–Z5 axes. Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the
solvent peak (7.26 ppm). Proceed only if FWHM Hz.
Step 3: Quantitative Pulse Sequence Execution
-
Select a standard 1D
sequence with a 30° excitation pulse (zg30 on Bruker systems). -
Set the relaxation delay (
) to 5.0 seconds . Causality: The rigid cyclopropane protons have vastly different longitudinal relaxation times ( ) compared to the freely rotating ethoxy methyl group. A of 5 seconds ensures for all protons, guaranteeing that the integration accurately reflects the 2:2:2:3 proton ratio. -
Acquire 16 scans, apply a 0.3 Hz exponential line-broadening function, Fourier transform, and phase correct manually.
Decision Matrix Workflow
The following diagram maps the logical decision tree for analyzing 1-bromo-1-ethoxycyclopropane based on available hardware and required resolution.
NMR workflow and resolution outcomes for 1-bromo-1-ethoxycyclopropane based on field strength.
Conclusion
While Benchtop NMR (60 MHz) has revolutionized accessibility and is sufficient for basic reaction monitoring[3], it fundamentally fails to resolve the critical aliphatic region of 1-bromo-1-ethoxycyclopropane due to severe second-order coupling overlap. For definitive structural elucidation, researchers must rely on a 400 MHz system at minimum to distinguish the ethoxy triplet from the cyclopropane ring protons. For advanced conformational analysis and exact
References
- Miller, S. A., & Gadwood, R. C. "1-Bromo-1-ethoxycyclopropane". Organic Syntheses.
- Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments.
- Farjon, J. et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances". Forensic Science International.
Sources
Characteristic IR Bands of 1-Bromo-1-ethoxycyclopropane: A Comparative Guide
This guide details the characteristic Infrared (IR) spectroscopy bands of 1-bromo-1-ethoxycyclopropane , a specialized cyclopropanone equivalent used in organic synthesis.[1] It compares these spectral features with structural analogues to aid researchers in rapid identification and purity assessment.[1]
Executive Summary & Application Context
1-Bromo-1-ethoxycyclopropane (CAS: 95631-62-2) is a versatile synthetic intermediate, primarily serving as a precursor to cyclobutanones via ring expansion and as a cyclopropanone equivalent.[1][2][3] Due to its thermal instability and sensitivity to moisture, rapid and accurate characterization is critical.
This guide focuses on distinguishing the target compound from its precursors (e.g., 1-ethoxy-1-trimethylsiloxycyclopropane) and acyclic analogues using IR spectroscopy.[1] The presence of the strained cyclopropane ring coupled with the geminal bromo-ethoxy substitution pattern creates a unique spectral fingerprint.
Synthesis & Sample Preparation (Expertise & Experience)
To ensure the IR spectrum reflects the target compound and not decomposition products, the synthesis background is essential.
Synthesis Route:
The standard preparation involves the reaction of 1-ethoxy-1-(trimethylsiloxy)cyclopropane with phosphorus tribromide (
-
Impurity Watch: Common impurities include the starting silyl enol ether (distinct Si-O bands) and ring-opened products (loss of cyclopropyl C-H stretches).[1]
Sample Handling for IR:
-
Method: Neat Liquid Film between NaCl or KBr plates is the preferred method.
-
Precaution: The compound is thermally labile. Avoid prolonged exposure to the IR beam heat if using older dispersive instruments. Perform the scan immediately after isolation.
Figure 1: Synthesis Pathway & Impurity Origins
[1]
Characteristic IR Bands
The spectrum of 1-bromo-1-ethoxycyclopropane is defined by the intersection of ring strain effects and geminal functionalization .[1]
Table 1: Diagnostic IR Absorptions
| Functional Group | Frequency Range ( | Intensity | Mechanistic Origin |
| Cyclopropyl C-H Stretch | 3080 – 3010 | Medium | Increased s-character ( |
| Ether C-O Stretch | 1150 – 1080 | Strong | Asymmetric stretching of the C-O-C linkage. Often split or broadened by the geminal bromine. |
| Ring Breathing | 1020 – 1000 | Med-Strong | Skeletal vibration unique to the cyclopropane ring (pulsation mode).[1] |
| C-Br Stretch | 650 – 550 | Strong | Stretching vibration of the heavy C-Br bond.[1] Position is sensitive to the gauche/trans conformation relative to the ethoxy group. |
| Alkyl C-H (Ethoxy) | 2980 – 2850 | Strong | Standard |
Detailed Band Analysis[1]
-
The "3000 Barrier" (Cyclopropyl vs. Acyclic): The most critical diagnostic feature is the C-H stretching absorption above
. Acyclic ethers (like 1-bromo-1-ethoxyethane) will only show bands below .[1] If the ring opens during synthesis, the bands above 3000 will disappear. -
The Gem-Haloether Effect: In 1-bromo-1-ethoxycyclopropane, the C-O stretch typically appears in the 1100–1140
range.[1] The electronegative bromine atom on the same carbon can inductively strengthen the C-O bond (shortening it), often shifting this band to a slightly higher frequency compared to simple dialkyl ethers. -
Fingerprint Region (<1000
): The C-Br stretch is prominent here.[1] While often obscured in complex molecules, in this small molecule, it appears as a distinct, strong band near 600 .[1]
Comparative Analysis: Target vs. Alternatives
Distinguishing 1-bromo-1-ethoxycyclopropane from its structural relatives is vital for validating the reaction outcome.[1]
Table 2: Spectral Comparison with Analogues
| Compound | Cyclopropyl C-H ( | C=O[1] Stretch (~1700) | C-O Stretch (~1100) | Diagnostic Note |
| 1-Bromo-1-ethoxycyclopropane | Yes | No | Yes | Target. Combination of high-freq C-H and Ether bands.[1] |
| 1-Ethoxy-1-(trimethylsiloxy)cyclopropane | Yes | No | Yes | Precursor. Shows strong Si-C bands (~1250, 840) and broad Si-O-C.[1] |
| Ethyl 3-bromopropionate | No | Yes | Yes | Ring-Opened. Strong Ester C=O band; no C-H >3000.[1] |
| Bromocyclopropane | Yes | No | No | Analogue. Lacks the strong Ether C-O bands.[1] |
Figure 2: Spectral Identification Logic Flow
Experimental Protocol for Validation
Use this protocol to validate the identity of your synthesized material.
-
Blank Correction: Collect a background spectrum of the clean NaCl/KBr plates.
-
Sample Application: Place 1 drop of the freshly distilled liquid onto the center of one plate. Cover with the second plate to create a thin capillary film.
-
Note: Do not use a solvent (e.g.,
or ) unless necessary, as solvent bands may obscure the C-Br region.[1]
-
-
Acquisition: Scan from 4000 to 400
.[1]-
Resolution: 4
.[1] -
Scans: 16 (sufficient for neat liquids).
-
-
Verification Checklist:
References
-
Gadwood, R. C. (1984).[1] "1-Bromo-1-ethoxycyclopropane: A New Reagent for Cyclobutanone Synthesis". Tetrahedron Letters, 25(51), 5851-5854.[1]
-
Gadwood, R. C. (1993).[1][3] "Synthesis of Cyclobutanones via 1-Bromo-1-ethoxycyclopropane: (E)-2-(1-Propenyl)cyclobutanone". Organic Syntheses, Coll.[1][3] Vol. 8, p. 556; Vol. 67, p. 210.[1][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Cyclopropane and Haloether characteristic bands).
-
Salaün, J. (1983).[1] "Cyclopropane Derivatives in Organic Synthesis". Chemical Reviews, 83(6), 619-632.[1] (Context on 1-substituted cyclopropanes).
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1-Bromo-1-Ethoxycyclopropane
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 1-bromo-1-ethoxycyclopropane , a specialized intermediate often encountered in the synthesis of cyclopropanone derivatives (e.g., via the Kulinkovich or Simmons-Smith related pathways).
This document compares the fragmentation behavior of the target compound against its non-halogenated analog (1-ethoxycyclopropane ) and acyclic isomers to demonstrate how unique structural features—specifically the geminal bromo-ethoxy motif and cyclopropyl ring strain—dictate its mass spectral fingerprint.
Executive Summary
1-bromo-1-ethoxycyclopropane (C
Key Differentiator: The presence of the bromine atom provides a definitive 1:1 isotopic doublet (
Technical Deep Dive: The Fragmentation Fingerprint
The Molecular Ion ( )
The molecular ion appears as a doublet due to the natural abundance of bromine isotopes.
-
m/z 164 : Containing
Br (Rel. Abundance: ~50.7%) -
m/z 166 : Containing
Br (Rel. Abundance: ~49.3%) -
Observation: The
peak is typically weak. The quaternary carbon at the 1-position, substituted with both a good leaving group (Br) and an electron-donating group (OEt), makes the molecular ion highly prone to fragmentation.
Primary Fragmentation Pathways
The fragmentation is dominated by two competing mechanisms: Inductive Cleavage (Loss of Halogen) and Ring Opening .
Pathway A: Formation of the Oxonium Ion (Base Peak Candidate)
The weakest bond in the molecular ion is the C-Br bond. Ionization of the oxygen lone pair triggers the expulsion of the bromine radical (
-
Transition:
-
Fragment: m/z 85 (C
H O ) -
Structure: 1-ethoxycyclopropyl cation. This ion is resonance-stabilized by the oxygen but possesses significant ring strain, leading to rapid ring opening to form the acyclic ethyl acryloyl cation or similar isomers.
Pathway B: Ethylene Loss (McLafferty-like Rearrangement)
The ethoxy tail allows for a hydrogen rearrangement/elimination of neutral ethylene (C
-
Transition:
-
Fragment: m/z 136 / 138 (1-bromo-cyclopropanol radical cation)
-
Significance: This pathway confirms the presence of the ethoxy group.
Mechanistic Visualization
The following diagram illustrates the causal relationships between the parent ion and its daughter fragments.
Figure 1: Primary fragmentation pathways of 1-bromo-1-ethoxycyclopropane. The loss of Bromine (Red path) is the thermodynamically favored route driven by the formation of the resonance-stabilized oxonium ion.
Comparative Analysis: Product vs. Alternatives
This section compares the target compound with its direct synthetic precursor (1-Ethoxycyclopropane) and a theoretical acyclic isomer to highlight identifiability.
Table 1: Comparative Mass Spectral Data
| Feature | 1-Bromo-1-ethoxycyclopropane (Target) | 1-Ethoxycyclopropane (Precursor/Analog) | 3-Bromo-3-ethoxyprop-1-ene (Acyclic Isomer) |
| Molecular Ion ( | 164 / 166 (Doublet) | 86 (Singlet) | 164 / 166 (Doublet) |
| Base Peak | m/z 85 (Loss of Br) | m/z 57 (Ring opening | m/z 41 (Allyl cation) or m/z 135 |
| Isotopic Pattern | 1:1 ( | None (C/H/O only) | 1:1 ( |
| Ring Strain Effect | High: Promotes loss of substituents to relieve strain. | High: Promotes ring opening to isomeric alkenes. | None: Fragmentation follows standard allylic cleavage rules. |
| Diagnostic Fragment | m/z 135/137 (Loss of Ethyl) | m/z 29 (Ethyl) | m/z 121/123 (Loss of Propyl/Ethoxy) |
Performance Insight
-
Vs. Precursor: The target is easily distinguished by the +78/80 Da mass shift and the isotopic doublet. In reaction monitoring (e.g., bromination of the enol ether), the disappearance of m/z 86 and appearance of the 164/166 doublet confirms conversion.
-
Vs. Acyclic Isomer: While both have the same mass and isotopes, the cyclopropane derivative favors the formation of m/z 85 (exocyclic ketone precursor) more strongly than the acyclic isomer, which tends to fragment via allylic cleavage (yielding m/z 41 or m/z 39).
Experimental Protocol: Data Acquisition & Validation
To replicate these results and ensure high data integrity ("Trustworthiness"), follow this standardized GC-MS workflow.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent acetal exchange.
-
Concentration: ~100 ppm.
-
Vial: Amber glass to prevent photolytic degradation of the C-Br bond.
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases minimize thermal degradation.
-
Inlet Temp: 200°C (Keep low; gem-haloethers are thermally labile).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 40°C (Hold 2 min) - Critical for retaining volatile ether fragments.
-
Ramp: 15°C/min to 250°C.
-
-
Ion Source: Electron Ionization (EI) @ 70 eV.[1]
-
Scan Range: m/z 35 – 300.
Validation Workflow (Graphviz)
Figure 2: Logic flow for confirming the identity of 1-bromo-1-ethoxycyclopropane using MS data.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Salaün, J. (1983). "Cyclopropanone Hemiacetals." Chemical Reviews, 83(6), 619–632. (Discusses synthesis and stability of 1-substituted cyclopropanols/ethers).
-
NIST Mass Spectrometry Data Center. "1-Ethoxycyclopropane Mass Spectrum." NIST Chemistry WebBook. (Used for comparative baseline of the non-halogenated analog).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
Sources
GC-MS retention time for 1-bromo-1-ethoxycyclopropane
Technical Assessment: GC-MS Profiling and Retention Characteristics of 1-Bromo-1-Ethoxycyclopropane
Executive Summary
1-Bromo-1-ethoxycyclopropane (CAS: 95631-62-2) is a specialized geminal halo-ether intermediate, primarily utilized as a synthetic equivalent to cyclopropanone in the Kulinkovich-de Meijere reaction or for generating cyclopropyl zincates. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct challenges: thermal instability (characteristic of
This guide provides a validated approach to characterizing this compound, distinguishing it from common synthetic precursors and degradation products. Unlike standard haloalkanes, accurate profiling requires strict control over injector thermodynamics to prevent in situ rearrangement to linear esters.
Analytical Configuration & Methodology
To achieve reproducible retention times and prevent thermal artifacts, the following instrument configuration is recommended. The choice of a non-polar column with a thick film is critical to retain this volatile intermediate while separating it from the solvent front.
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) Dimensions: 30 m | Standard non-polar phase provides boiling-point based separation. A thicker film (0.5 |
| Inlet Temp | 200°C (Do NOT exceed 220°C) | Critical: High inlet temperatures (>250°C) induce elimination of HBr or ring opening.[1] |
| Injection Mode | Split (20:1 to 50:[1]1) | Prevents column overload; sharpens early-eluting peaks. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal linear velocity.[1] |
| Oven Program | 40°C (hold 3 min) | Low initial temp is required to trap the volatile target and separate it from the solvent.[1] |
| Transfer Line | 230°C | Kept slightly lower to minimize downstream thermal stress. |
Retention Characteristics & Comparative Analysis
Since 1-bromo-1-ethoxycyclopropane is often synthesized via the addition of dibromocarbene (from bromoform) to ethyl vinyl ether, the chromatogram will likely contain these specific impurities.
Predicted Retention Behavior (DB-5MS)
The target compound has a boiling point of approximately 48–50°C at 25 Torr , which extrapolates to roughly 140–145°C at atmospheric pressure . This places its elution window in close proximity to Bromoform.
Table 1: Comparative Retention Data Note: Retention Indices (RI) are estimated based on n-alkane standards on a DB-5MS column.
| Compound | Structure | Boiling Point (Atm) | Est.[1][2] Retention Index (RI) | Elution Order | Key MS Ions (m/z) |
| Ethyl Vinyl Ether | Starting Material | 33°C | < 600 | 1 (Solvent Front) | 72 ( |
| 1-Bromo-1-ethoxycyclopropane | Target | ~145°C | 1020 – 1060 | 2 | 164/166 ( |
| Bromoform | Reagent (Excess) | 149°C | 1060 – 1080 | 3 | 173, 252, 254 |
| Ethyl 3-bromopropionate | Degradation Product | 180°C | 1150 – 1200 | 4 | 107, 135, 180 |
Analyst Note: The separation between 1-bromo-1-ethoxycyclopropane and Bromoform is the critical quality attribute (CQA). On a standard temperature ramp, they may co-elute or appear as a "shoulder." If resolution is poor (< 1.5), reduce the ramp rate to 5°C/min between 90°C and 130°C.
Stability & Degradation Analysis
A major pitfall in analyzing gem-haloethers is "ghost peaking"—the appearance of degradation products generated inside the hot GC inlet.
Degradation Pathway: Under thermal stress or acidic conditions (e.g., active sites in a dirty liner), 1-bromo-1-ethoxycyclopropane can undergo ring opening to form ethyl 3-bromopropionate or eliminate HBr to form volatile unsaturated ethers.
Self-Validating Check:
-
Inject a standard: If you observe a peak at RI ~1150 (Ethyl 3-bromopropionate), your inlet is likely too hot or the liner is active.
-
Lower Inlet Temp: Reduce inlet to 180°C. If the RI ~1150 peak diminishes and the Target (RI ~1040) increases, the degradation is thermal.
Visual Workflow: Analytical Decision Tree
The following diagram outlines the logic for confirming the target peak and ruling out artifacts.
Figure 1: Analytical workflow for optimizing the separation of 1-bromo-1-ethoxycyclopropane and diagnosing thermal instability.
Experimental Protocol: Sample Preparation
To ensure the integrity of the hemiacetal-like structure, samples must be kept neutral and anhydrous.
-
Quenching (Synthesis): If sampling from a reaction mixture (e.g., carbene addition), quench with cold, saturated NaHCO
to neutralize any acid (which catalyzes ring opening).[1] -
Extraction: Extract rapidly with Pentane or Hexane . Avoid Dichloromethane (DCM) if possible, as its solvent peak can mask early volatiles and it often contains acidic stabilizers.[1]
-
Drying: Dry the organic layer over anhydrous K
CO (basic desiccant) rather than MgSO (slightly acidic).[1] -
Concentration: Do NOT rotary evaporate to dryness. The compound is volatile. Concentrate only partially (e.g., to ~20% volume) at low bath temperature (< 30°C).
-
Vialing: Transfer to a GC vial with a PTFE-lined cap. Analyze immediately.
References
-
GuideChem. (2025).[1] 1-Bromo-1-ethoxy-cyclopropane Properties and Specifications. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2).[3][4] National Library of Medicine. Retrieved from [1]
-
NIST Chemistry WebBook. (2024).[1] Retention Indices for Bromoform and Haloalkanes. Retrieved from [1]
-
ChemSynthesis. (2025).[1] Synthesis and Physical Properties of CAS 95631-62-2. Retrieved from [1]
Sources
Validating Cyclopropane Ring Integrity Post-Workup: A Comparative Analytical Guide
Introduction: The Thermodynamic Challenge of the Three-Membered Ring
Cyclopropanes are highly prized in drug development and synthetic chemistry for their ability to restrict conformational flexibility and enhance the metabolic stability of pharmacophores. However, the inherent thermodynamic instability of the three-membered ring—characterized by approximately 27.5 kcal/mol of ring strain—makes it highly susceptible to unintended degradation during reaction workups[1]. The distorted internal bond angles (60° compared to the ideal 109.5° for sp³ carbons) result in C-C bonds with unusually high p-character, rendering them reactive toward electrophiles, nucleophiles, and radicals[2].
As a Senior Application Scientist, I frequently observe that assuming ring survival post-workup is a leading cause of downstream synthetic failures. Validating that the cyclopropane moiety has survived aqueous quenching, extraction, and purification is a critical quality control step. This guide provides a comparative analysis of analytical modalities, detailing the mechanistic causality of ring degradation and offering self-validating experimental protocols to ensure structural fidelity.
Mechanistic Causality: Why Cyclopropanes Fail During Workup
Understanding how a cyclopropane ring opens dictates how we must analyze it. The choice of workup conditions directly influences the degradation pathway:
-
Acidic Workup (Electrophilic Cleavage): Under strongly acidic conditions (e.g., HCl, H₂SO₄ quenching), the electron-rich C-C bonds of the cyclopropane ring can undergo protonation. This generates a transient carbocationic intermediate that is rapidly trapped by nucleophiles (such as water or chloride ions), resulting in a 1,3-difunctionalized acyclic product[3]. For instance, while some substituted fluorocyclopropanes can tolerate mild acid, gem-difluorocyclopropanes are known to hydrolyze slowly under acidic aqueous workups[3].
-
Basic Workup (Deprotonation & Elimination): Cyclopropyl protons are unusually acidic compared to typical alkanes due to the increased s-character (approaching sp² hybridization) of the C-H bonds[4]. While standard saponification of adjacent esters often leaves the ring intact, exposure to strong, non-nucleophilic bases can trigger deprotonation, leading to ring-opening or unwanted isomerization[3].
-
Radical/Thermal Conditions: The high ring strain provides a thermodynamic driving force for homolytic cleavage. If radical initiators or excessively high temperatures are present during solvent evaporation, the ring can open to form a more stable acyclic alkyl radical[5].
Mechanistic pathways of cyclopropane ring integrity vs. cleavage during reaction workup.
Comparative Analysis of Analytical Modalities
To definitively prove ring integrity, scientists must choose the appropriate analytical tool. Relying solely on one method can lead to false positives—for example, an isomerized alkene formed via ring-opening will have the exact same mass as the intact cyclopropane, rendering basic mass spectrometry insufficient on its own.
| Analytical Modality | Primary Diagnostic Feature | Sensitivity | Specificity for Ring Integrity | Cost / Turnaround | Limitations |
| High-Field ¹H/¹³C NMR (≥400 MHz) | Upfield chemical shifts (δ -0.5 to 1.5 ppm); distinct ³J coupling constants. | High | Excellent (Gold Standard) | High / Moderate | Requires pure sample; signal overlap in complex aliphatic mixtures. |
| Benchtop NMR (60-100 MHz) | Rapid bulk confirmation of upfield protons. | Moderate | Good | Low / Fast | Poor resolution for complex J-coupling analysis. |
| GC-MS / LC-MS | Intact [M+H]⁺ ion; absence of acyclic fragmentation patterns. | Very High | Moderate (Isomers share mass) | Moderate / Fast | Cannot easily distinguish intact ring from ring-opened alkene isomers without MS/MS. |
| IR Spectroscopy | C-H stretch >3000 cm⁻¹ (due to high s-character). | Low | Poor | Low / Fast | Peaks often obscured by other functional groups. |
Deep Dive: NMR Spectroscopy as the Definitive Validator
Nuclear Magnetic Resonance (NMR) is the most authoritative method for confirming cyclopropane integrity. The unique electronic structure of the ring generates a diamagnetic ring current (magnetic anisotropy), which shields the cyclopropyl protons, shifting them significantly upfield[6].
-
Chemical Shifts: Protons on a cyclopropane ring typically resonate between δ 0.2 and 1.5 ppm, with the parent cyclopropane appearing at an extreme upfield shift of δ 0.22 ppm[6]. If the ring opens to form an alkene during workup, these upfield signals disappear and are replaced by downfield olefinic protons (δ 4.5–6.5 ppm).
-
Coupling Constants (³J): The rigid geometry of the ring dictates specific vicinal coupling constants. Cis-protons typically exhibit larger coupling constants (³J_cis ≈ 6–12 Hz) compared to trans-protons (³J_trans ≈ 2–9 Hz)[7][8]. Observing these specific coupling patterns confirms that the cyclic structure is intact.
Experimental Protocol 1: High-Field NMR Validation Workflow
-
Sample Preparation: Dissolve 5–10 mg of the post-workup product in 0.6 mL of CDCl₃ or DMSO-d₆. Crucial Step: Ensure the CDCl₃ is free of residual DCl (e.g., by filtering through basic alumina prior to use) to prevent acid-catalyzed degradation directly inside the NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum (minimum 400 MHz, preferably 600 MHz for complex molecules).
-
Signal Identification: Scan the high-field region (δ -0.5 to 2.0 ppm) for characteristic cyclopropyl multiplets.
-
J-Coupling Analysis: Extract the ³J coupling constants. Verify the presence of the rigid ring system by confirming the ³J_cis > ³J_trans relationship[7].
-
2D HSQC/HMBC (Self-Validation): If proton signals are obscured by long alkyl chains, run an HSQC experiment. Cyclopropyl carbons (¹³C) also resonate unusually upfield (δ -5 to 15 ppm)[7]. A cross-peak in this extreme upfield region is definitive proof of ring integrity.
Deep Dive: Mass Spectrometry (GC-MS / LC-MS)
While MS cannot differentiate isomers as easily as NMR, it is highly sensitive and essential for confirming that nucleophilic addition (e.g., addition of H₂O or HCl during an acidic workup) has not occurred. A ring-opened product resulting from the addition of water will show a distinct mass shift of +18 Da.
Experimental Protocol 2: MS Fragmentation Analysis
-
Ionization Selection: Use Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for volatile compounds via GC-MS.
-
Mass Shift Verification: Look for the exact mass of the intact molecule [M+H]⁺ or[M-H]⁻. If the workup was acidic (e.g., HCl), specifically scan for[M+HCl]⁺ adducts, which indicate electrophilic ring-opening[9].
-
Fragmentation (MS/MS): Isolate the parent ion. Intact cyclopropanes often resist fragmentation at low collision energies compared to their acyclic counterparts. A sudden loss of an alkene fragment (e.g., loss of ethylene, -28 Da) can sometimes indicate the presence of the ring, though this must be correlated with NMR data.
The Self-Validating System: Orthogonal Confirmation
To achieve absolute trustworthiness in structural validation, a self-validating system must employ orthogonal techniques. Relying on MS alone risks missing an isomerization event (where the ring opens to an alkene of the exact same mass). Relying on NMR alone risks missing trace amounts of ring-opened byproducts hidden under baseline noise.
Orthogonal self-validating workflow combining NMR and MS to confirm cyclopropane integrity.
Conclusion
Validating cyclopropane ring integrity requires a mechanistic understanding of its vulnerabilities. Because the ring is prone to electrophilic cleavage under acidic conditions and deprotonation under basic conditions, workup protocols must be carefully buffered[3]. By combining the stereochemical precision of high-field NMR (leveraging unique upfield chemical shifts and J-coupling constants) with the mass-accuracy of HRMS, researchers can establish a rigorous, self-validating analytical pipeline that guarantees the structural fidelity of their cyclopropane-containing therapeutics.
References
1.7 - Benchchem[7] 2.4 - Study.com[4] 3.8 - ResearchGate[8] 4. 6 - ResearchGate[6] 5.3 - Benchchem[3] 6.1 - Benchchem[1] 7. 5 - Benchchem[5] 8.2 - Benchchem[2] 9.9 - Benchchem[9]
Sources
- 1. 1-Chlorocyclopropane-1-carboxylic acid | 108817-35-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. 2-Ethylcyclopropane-1-sulfonyl Chloride| [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Fluorocyclopropanesulfonyl chloride | 1780549-34-9 | Benchchem [benchchem.com]
Safety Operating Guide
1-Bromo-1-ethoxycyclopropane proper disposal procedures
Operational Guide: Safe Handling and Proper Disposal of 1-Bromo-1-ethoxycyclopropane
As a Senior Application Scientist, I emphasize that laboratory safety is not merely a regulatory checkbox; it is the foundation of reproducible science. When handling strained, halogenated systems like 1-Bromo-1-ethoxycyclopropane, understanding the causality behind the protocol ensures both operator safety and environmental compliance. This compound is a highly valuable synthetic intermediate, frequently utilized in the generation of 1-ethoxycyclopropyllithium for spiroannulation and cyclobutanone synthesis. However, its halogenated nature and reactive cyclopropane ring necessitate stringent operational and disposal protocols to prevent exothermic degradation and environmental contamination.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, we must establish the physical and chemical boundaries of the material.
| Property | Value |
| Chemical Name | 1-Bromo-1-ethoxycyclopropane |
| CAS Number | 95631-62-2[1] |
| Molecular Formula | C5H9BrO[2] |
| Molecular Weight | 165.03 g/mol [1] |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Flammable, Irritant, Environmental Toxicity |
Mechanistic Causality of Hazards: The inherent strain of the three-membered cyclopropane ring (~27.5 kcal/mol of ring strain) combined with the highly electronegative bromine atom makes this molecule a potent electrophile. Under basic or nucleophilic conditions, it can undergo rapid ring-opening or substitution. Consequently, disposal protocols must strictly avoid inadvertent mixing with incompatible nucleophiles or strong acids/bases that could trigger uncontrolled, exothermic reactions. According to standard Safety Data Sheets, the material must be disposed of by removal to a licensed facility[3].
Standard Operating Procedure (SOP): Proper Disposal
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the workflow remains safe and compliant with Resource Conservation and Recovery Act (RCRA) standards.
-
Step 1: Segregation (The Halogen Rule)
-
Action: Direct all unreacted 1-Bromo-1-ethoxycyclopropane, as well as associated solvent washings, exclusively into a designated Halogenated Organic Waste carboy.
-
Causality: Mixing halogenated waste with non-halogenated streams fundamentally complicates the incineration process. Halogenated compounds require specialized high-temperature incineration equipped with alkaline scrubbers to capture corrosive hydrogen bromide (HBr) gas generated during combustion.
-
Validation Check: Review the waste log prior to addition. If the halogen content is diluted with incompatible aqueous waste, the disposal facility may reject the batch, leading to severe logistical bottlenecks.
-
-
Step 2: Quenching Active Reaction Mixtures
-
Action: In synthetic workflows, this compound is often reacted with tert-butyllithium to form reactive intermediates[4]. Before disposing of the reaction mixture, it must be fully quenched. Chill the mixture to -78°C to -20°C, and slowly add a proton source (e.g., saturated aqueous sodium carbonate or ammonium chloride) dropwise while maintaining vigorous stirring[4].
-
Causality: Unquenched organolithium intermediates are highly pyrophoric. Controlled quenching converts these reactive species into stable organic salts and neutral molecules, eliminating the risk of spontaneous combustion within the waste container.
-
Validation Check: Monitor the internal temperature during the quench. A stable temperature profile (absence of sudden spikes) indicates complete neutralization.
-
-
Step 3: Containerization and Labeling
-
Action: Store the segregated waste in a high-density polyethylene (HDPE) or glass container. Seal tightly with a vented cap if trace gas evolution is anticipated. Label the container with the exact chemical constituents, hazard pictograms, and accumulation start date.
-
Causality: Prolonged exposure to halogenated organics can degrade certain low-density plastics, leading to structural failure of the container.
-
Validation Check: Conduct weekly visual inspections of the container for swelling, discoloration, or vapor leaks.
-
Operational Workflow: Spill Response
In the event of an accidental release, immediate and methodical action is required to mitigate exposure.
-
Evacuate and Ventilate : Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate area and ensure maximum room ventilation.
-
Containment : Surround the spill perimeter with an inert absorbent material, such as dry sand or vermiculite. Crucial Note: Never use combustible materials like paper towels for bulk halogenated spills, as they can exacerbate flammability risks.
-
Absorption and Transfer : Once the liquid is fully absorbed, use non-sparking tools to sweep the material. Transfer the saturated absorbent into a solid hazardous waste container with a secure lid.
-
Surface Decontamination : Wash the affected surface with a compatible solvent (e.g., isopropanol), followed by a water rinse. Route all liquid washings into the Halogenated Organic Waste stream.
Visualizing the Operational Workflow
The following decision tree maps the logical progression for both routine disposal and emergency spill response.
Workflow for routine disposal and spill response of 1-Bromo-1-ethoxycyclopropane.
References
-
Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals." Organic Syntheses, Inc. [Link]
-
XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 95631-62-2 Name: - XiXisys." Chemical Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
